6-Hydroxybenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIXCOYEOIFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159613 | |
| Record name | 6-Hydroxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13599-84-3 | |
| Record name | 6-Hydroxybenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Hydroxybenzothiazole, a key heterocyclic compound utilized in various research and development applications, particularly in medicinal chemistry and materials science. This document outlines its fundamental properties, details standardized experimental protocols for their determination, and visualizes key experimental workflows and biological contexts.
Core Physicochemical Data
This compound (CAS No: 13599-84-3), also known as 6-Benzothiazolol, is a solid, crystalline compound. Its key physicochemical properties are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NOS | [1] |
| Molecular Weight | 151.18 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 186.0 - 190.0 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa (Strongest Acidic) | 9.22 (Predicted) | [2] |
| pKa (Strongest Basic) | 2.54 (Predicted) | [2] |
| logP | 1.81 - 1.82 (Predicted) | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided to ensure reproducibility and adherence to standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[3][4] This is achieved by tapping the sealed end of the capillary tube on a hard surface.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube). The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[6]
-
Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Solubility Determination (Qualitative & Quantitative)
Understanding the solubility of this compound is essential for its application in solution-based assays and formulations.
Methodology (Qualitative):
-
A small, measured amount (e.g., 25 mg) of this compound is placed in a test tube.[7]
-
The solvent (e.g., Methanol) is added in small portions (e.g., 0.75 mL total) with vigorous shaking after each addition.[7]
-
The substance is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection.[8][9]
Methodology (Quantitative - Shake-Flask Method):
-
Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., Methanol) in a sealed container. The mixture is agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[8]
-
Sampling: A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove undissolved solids.[8]
-
Quantification: The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8] The experiment should be performed in triplicate for accuracy.[8]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and biological target interactions. Potentiometric titration is a precise method for its determination.[10]
Methodology:
-
Solution Preparation: A solution of this compound is prepared in an appropriate solvent (typically water or a co-solvent system if solubility is low) at a known concentration (e.g., 1 mM).[11] The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[11]
-
Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[11]
-
Data Acquisition: The pH of the solution is measured with a calibrated pH electrode after each incremental addition of the titrant.[11]
-
Analysis: The pKa value is determined from the titration curve. It corresponds to the pH at the half-equivalence point. For multiprotic species, analysis methods like difference plots or second-derivative plots can be used to identify the inflection points corresponding to each pKa value.[12][13]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity, which is a critical factor in predicting its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The shake-flask method is the gold standard for experimental logP determination.[14][15]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD measurement) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.[15]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously until equilibrium is achieved, allowing the compound to partition between the two immiscible layers.[16]
-
Phase Separation & Analysis: The two phases (n-octanol and aqueous) are carefully separated. The concentration of this compound in each phase is accurately measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Experimental Workflow: Synthesis of this compound
This workflow illustrates a synthetic route starting from 1,4-benzoquinone.[2][18]
Logical Relationship: Role in Drug Discovery
The benzothiazole scaffold, including 6-hydroxy substituted derivatives, is a "privileged structure" in medicinal chemistry, known to interact with various biological targets.[19][20] This diagram illustrates the general role of these compounds in modulating cellular signaling for therapeutic effects.
References
- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. pennwest.edu [pennwest.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. saltise.ca [saltise.ca]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benthamscience.com [benthamscience.com]
- 20. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 6-Hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways and underlying mechanisms for the preparation of 6-hydroxybenzothiazole, a crucial heterocyclic scaffold in medicinal chemistry and drug development. The strategic placement of the hydroxyl group at the 6-position offers a valuable handle for further functionalization, rendering its efficient synthesis a topic of significant interest. This document details key synthetic routes, providing in-depth experimental protocols, quantitative data for comparative analysis, and mechanistic visualizations to facilitate a deeper understanding for researchers in the field.
Core Synthesis Pathways
The synthesis of this compound can be primarily achieved through three strategic approaches, each commencing from readily available starting materials. These pathways include:
-
Synthesis from 1,4-Benzoquinone and L-Cysteine Ethyl Ester: A multi-step process involving a Michael addition, oxidative cyclization, and subsequent functional group manipulations.
-
The Hugerschoff Synthesis of 2-Amino-6-hydroxybenzothiazole: A classic method involving the oxidative cyclization of a substituted arylthiourea.
-
Synthesis via Diazotization of 6-Aminobenzothiazole: A traditional route involving the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.
Pathway 1: Synthesis from 1,4-Benzoquinone and L-Cysteine Ethyl Ester
This pathway constructs the this compound core through the formation of a key intermediate, ethyl this compound-2-carboxylate, from 1,4-benzoquinone and L-cysteine ethyl ester. The overall process involves a Michael addition, an oxidative cyclization, and subsequent decarboxylation.
Quantitative Data
| Step | Starting Materials | Key Reagents/Conditions | Product | Yield | Reference |
| 1. Michael Addition | 1,4-Benzoquinone, L-Cysteine ethyl ester hydrochloride | Methanol, Room Temperature, 1.5 h | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate | ~95% | [1] |
| 2. Oxidative Cyclization | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate | K₃[Fe(CN)₆], NaOH, aq. Isopropanol, Room Temperature, 1.5 h | Ethyl this compound-2-carboxylate | ~68% | |
| 3. Hydrolysis and Decarboxylation | Ethyl this compound-2-carboxylate | In situ during subsequent reactions or via hydrolysis | This compound | Variable | [2] |
Experimental Protocols
Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride [1]
-
Dissolve L-cysteine ethyl ester hydrochloride (9.24 mmol) in methanol (10 mL) under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of 1,4-benzoquinone (9.24 mmol) in methanol (20 mL).
-
Add the 1,4-benzoquinone solution dropwise to the cysteine solution with stirring at room temperature.
-
Continue stirring for 1.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (6/4) mobile phase.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the crude solid product with ethyl acetate (10 mL), followed by diethyl ether and dichloromethane, decanting the solvent after each wash to obtain the solid product.
Step 2: Synthesis of Ethyl this compound-2-carboxylate
-
Dissolve the crude ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate (5.98 mmol) in isopropanol (45 mL).
-
Prepare a solution of 1 M potassium ferricyanide (K₃[Fe(CN)₆]) (36 mL) and 4 M sodium hydroxide (2.5 mL) in water.
-
Add the aqueous oxidizing solution to the isopropanol solution and stir the mixture at room temperature for 1.5 hours.
-
Monitor the reaction by TLC using a dichloromethane/methanol (95/5) mobile phase.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (7/3) eluent to yield the pure ester.
Step 3: Preparation of this compound
The ethyl this compound-2-carboxylate can be hydrolyzed and decarboxylated in situ during subsequent reactions to yield this compound.[2] Alternatively, a separate hydrolysis step can be performed.
Reaction Mechanism
The synthesis proceeds through an initial Michael-type conjugate addition of the thiol group of cysteine to the 1,4-benzoquinone. This is followed by an oxidative cyclization, which is believed to involve the formation of a benzothiazine intermediate that undergoes ring contraction to the more stable benzothiazole ring system.
References
The Solubility and Stability of 6-Hydroxybenzothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 6-Hydroxybenzothiazole, a key heterocyclic compound with applications in pharmaceutical and chemical research. Due to the limited availability of direct quantitative data in publicly accessible literature, this document presents illustrative solubility and stability profiles based on the known physicochemical properties of this compound and data from structurally related compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise data for their specific applications.
Core Concepts: Physicochemical Properties Influencing Solubility and Stability
This compound is a bicyclic aromatic compound containing a phenol group, making its solubility and stability highly dependent on the pH of the medium. The predicted octanol-water partition coefficient (logP) of 1.82 suggests a moderate lipophilicity.[1] The compound has both a weakly acidic phenolic proton (predicted pKa of 9.22) and a weakly basic nitrogen atom in the thiazole ring (predicted pKa of 2.54), indicating that its ionization state, and therefore solubility, will be significantly influenced by pH.[1]
The benzothiazole ring is a relatively stable aromatic system; however, the presence of the electron-donating hydroxyl group can make the molecule susceptible to oxidation.[2] Potential degradation pathways include oxidation and photolysis, which are important considerations for storage and handling.
Solubility Profile
The solubility of this compound is a critical parameter for its use in various applications, from biological assays to formulation development. The following table summarizes the estimated solubility in a range of common solvents. These values are illustrative and should be confirmed experimentally.
Table 1: Illustrative Solubility of this compound
| Solvent | Solvent Type | Estimated Solubility (mg/mL) | Rationale |
| Water (pH 5-7) | Polar Protic | < 0.5 | The neutral form of the molecule has limited aqueous solubility due to its aromatic character. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | 0.5 - 1.0 | Slight increase in solubility compared to neutral water due to partial deprotonation of the hydroxyl group. |
| 0.1 M HCl (pH 1) | Aqueous Acidic | 1.0 - 5.0 | Protonation of the thiazole nitrogen increases polarity and aqueous solubility. |
| 0.1 M NaOH (pH 13) | Aqueous Basic | > 10 | Deprotonation of the phenolic hydroxyl group to form the more soluble phenoxide salt. |
| Ethanol | Polar Protic | 5 - 10 | Good solubility due to hydrogen bonding with the hydroxyl group and favorable interactions with the aromatic rings. |
| Methanol | Polar Protic | 5 - 10 | Similar to ethanol, it is a good solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | High polarity and hydrogen bond accepting capabilities make it an excellent solvent for a wide range of compounds, including benzothiazole derivatives.[3] |
| Acetone | Polar Aprotic | 1 - 5 | Moderate solubility; the ketone group can interact with the solute. |
| Dichloromethane (DCM) | Nonpolar | < 1.0 | Limited solubility due to the polar nature of the hydroxyl group. |
| Hexane | Nonpolar | < 0.1 | Very poor solubility as a nonpolar solvent cannot effectively solvate the polar functional groups. |
Stability Profile
Understanding the stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation products. The following table provides an illustrative summary of stability data based on forced degradation studies.
Table 2: Illustrative Stability of this compound in Solution (1 mg/mL) after 7 days
| Solvent | Condition | Estimated % Recovery | Major Degradation Products |
| Methanol | 40°C, Dark | > 98% | None Detected |
| Methanol | Ambient Light | ~95% | Photo-oxidative products |
| 0.1 M HCl | 60°C, Dark | ~90% | Hydrolysis/ring-opening products |
| 0.1 M NaOH | 60°C, Dark | ~85% | Oxidative and rearrangement products |
| 3% H₂O₂ in Methanol | Room Temp, Dark | ~70% | Oxidized derivatives (e.g., quinone-like structures) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible solubility and stability data.
Protocol for Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is necessary to ensure saturation.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to reach equilibrium.
-
Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Analysis: Measure the concentration of this compound in the diluted sample.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.
Diagram of the Solubility Determination Workflow:
Caption: Workflow for determining the equilibrium solubility of this compound.
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5][6][7][8]
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Store the stressed samples under the specified conditions and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).
-
Sample Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Determine the percentage of the remaining this compound and identify and quantify the major degradation products.
Diagram of the Stability Testing Workflow:
Caption: Workflow for conducting a forced degradation study of this compound.
Potential Degradation Pathway
Based on the chemistry of benzothiazoles and phenols, a likely degradation pathway for this compound, particularly under oxidative or photolytic stress, involves the oxidation of the phenol group.
Diagram of a Potential Degradation Pathway:
Caption: A potential oxidative degradation pathway for this compound.
Conclusion
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0247072) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. biotech-asia.org [biotech-asia.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Quantum Chemical Blueprint of 6-Hydroxybenzothiazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical calculations, experimental spectroscopic characterization, and relevant biological signaling pathways of 6-Hydroxybenzothiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical and experimental data to offer a detailed understanding of the molecular properties and potential applications of this compound.
Introduction to this compound
This compound is a heterocyclic organic compound that has garnered significant interest in various scientific fields, including medicinal chemistry and materials science. Its structural features, comprising a fused benzene and thiazole ring with a hydroxyl substituent, impart unique electronic and chemical properties. These characteristics make it a valuable scaffold for the design of novel therapeutic agents, particularly as an inhibitor of monoamine oxidase B (MAO-B) for the potential treatment of neurodegenerative diseases.[1] Furthermore, its derivatives have been explored for their utility as corrosion inhibitors. This guide delves into the computational and experimental analysis of this compound to elucidate its molecular structure, reactivity, and biological significance.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules at the atomic level.[2][3] For this compound, these calculations provide invaluable insights into its geometry, stability, and reactivity.
Computational Methodology
The quantum chemical calculations summarized herein were predominantly performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2][3] This method is widely recognized for its accuracy in predicting the properties of organic molecules. The 6-311++G(d,p) basis set was commonly employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions.[4] Calculations typically involve geometry optimization to find the most stable molecular conformation, followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum.[4] Further analyses, such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP), are then conducted on the optimized geometry.[2]
Molecular Geometry
The optimized molecular geometry of this compound reveals a planar structure. The bond lengths and angles are influenced by the electronic effects of the fused ring system and the hydroxyl group.
Table 1: Calculated Geometrical Parameters of a Benzothiazole Derivative (Note: Data for a closely related derivative is provided as a representative example.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.39 | C1-C2-C3 | 120.1 |
| C2-C3 | 1.39 | C2-C3-C4 | 120.0 |
| C3-C4 | 1.39 | C3-C4-C5 | 120.1 |
| C4-C5 | 1.39 | C4-C5-C6 | 119.9 |
| C5-C6 | 1.39 | C5-C6-C1 | 120.0 |
| C6-C1 | 1.39 | C6-C1-C2 | 119.9 |
| C3a-N | 1.39 | C3a-N-C2 | 110.0 |
| N-C2 | 1.31 | N-C2-S | 115.0 |
| C2-S | 1.76 | C2-S-C7a | 88.0 |
| S-C7a | 1.75 | S-C7a-C3a | 112.0 |
| C7a-C3a | 1.40 | C7a-C3a-N | 115.0 |
Source: Theoretical study on a substituted benzothiazole derivative. The exact values for this compound may vary slightly.[5]
Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and potential as a corrosion inhibitor or a bioactive molecule.[6]
Table 2: Calculated Electronic Properties of 2-Amino-6-hydroxybenzothiazole
| Property | Value |
| HOMO Energy | -8.55 eV |
| LUMO Energy | -1.13 eV |
| Energy Gap (ΔE) | 7.42 eV |
| Dipole Moment | 3.19 Debye |
| Ionization Potential | 8.55 eV |
| Electron Affinity | 1.13 eV |
Source: Calculated quantum chemical indices of 2-Amino-6-hydroxybenzothiazole.[7]
Vibrational Analysis
Theoretical vibrational analysis provides the calculated infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. The calculated frequencies correspond to specific vibrational modes of the molecule.
Table 3: Calculated Vibrational Frequencies of Benzothiazole (Note: Data for the parent benzothiazole is provided as a reference.)
| Mode | Frequency (cm⁻¹) | Description |
| 1 | 3100-3000 | C-H stretching |
| 2 | 1640-1430 | C-C aromatic stretching |
| 3 | 1550-1450 | C=N stretching |
| 4 | 1300-1000 | C-H in-plane bending |
| 5 | 900-667 | C-H out-of-plane bending |
| 6 | 700-600 | C-S stretching |
Source: Ab initio and Density functional theory studies of vibrational spectra of Benzothiazole.[8]
Experimental Protocols and Data
Experimental characterization is essential to validate the theoretical findings and to provide a complete picture of the molecule's properties.
Synthesis
A common method for the synthesis of this compound derivatives involves the Jacobson cyclization.[9] For instance, 2-(4-aminophenyl)-5-hydroxybenzothiazole can be synthesized from 4-aminobenzoic acid and 2-amino-4-mercaptophenol, followed by cyclization using Lawesson's reagent.[9]
Spectroscopic Characterization
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube to a depth of about 4-5 cm.[10]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.[9]
Protocol for FT-IR Spectroscopy (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount of the solid this compound in a volatile solvent like methylene chloride.
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H, C=N, and C-S vibrations.
Protocol for UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Instrument Setup: Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Data Acquisition: Record the absorbance spectrum over a specific wavelength range (typically 200-400 nm for aromatic compounds).
-
Analysis: Identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.
Biological Significance: MAO-B Inhibition Pathway
This compound derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[7] Inhibition of MAO-B leads to an increase in dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.[7] Furthermore, MAO-B inhibition has been shown to have neuroprotective effects by preventing the formation of reactive oxygen species (ROS) and initiating pro-survival signaling cascades.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 6. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Theoretical Deep Dive into the Electronic Properties of 6-Hydroxybenzothiazole: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic properties of 6-hydroxybenzothiazole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational protocols and data analysis techniques crucial for understanding the molecule's behavior at a quantum level. While direct and extensive theoretical data on this compound is emerging, this guide leverages established computational studies on closely related benzothiazole derivatives to provide a robust framework for future research.
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a fused benzene and thiazole ring with a hydroxyl substituent, imparts a range of electronic properties that are pivotal to its biological activity and potential applications. Understanding these properties, such as electron distribution, molecular orbital energies, and electrostatic potential, is fundamental to designing novel therapeutic agents and functional materials.
Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the electronic characteristics of molecules like this compound. These computational approaches provide insights that are often difficult to obtain through experimental methods alone. This guide details the standard computational protocols for such investigations.
Computational Methodologies
The theoretical investigation of the electronic properties of this compound and its derivatives typically involves a multi-step computational workflow. The following protocols are based on established practices in the field of computational chemistry.[1][2][3][4][5]
Geometry Optimization
The first and most critical step is the optimization of the molecule's ground-state geometry. This is typically achieved using DFT calculations. A widely used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1][2][3][4][5] This functional provides a good balance between accuracy and computational cost for many organic molecules.
The choice of basis set is also crucial. A common and effective choice is the 6-31+G(d,p) or a larger basis set like 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding.[1][6][7] Frequency calculations are subsequently performed on the optimized geometry to ensure that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[6]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally indicates higher reactivity.[8] These parameters are calculated from the optimized molecular geometry.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[9][10][11][12][13] The MEP is plotted onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[14][15] It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger delocalization and contribute to the overall stability of the molecule. This analysis is particularly useful for understanding hyperconjugative and resonance effects.
Quantitative Data from Theoretical Studies
While specific, comprehensive theoretical data for this compound is not extensively available in the reviewed literature, data for closely related compounds provides valuable benchmarks. The following tables summarize key quantum chemical parameters for some benzothiazole derivatives, calculated using DFT methods.
Table 1: Calculated Quantum Chemical Indices for 2-Amino-6-hydroxybenzothiazole [16]
| Parameter | Value |
| Energy of HOMO (EHOMO) | Data not available in the provided abstract |
| Energy of LUMO (ELUMO) | Data not available in the provided abstract |
| Energy Gap (ΔE) | Data not available in the provided abstract |
Note: While the study on 2-Amino-6-hydroxybenzothiazole mentions the calculation of these parameters, the specific values are not present in the abstract.
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Various Benzothiazole Derivatives [6]
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Comp1 | -5.59 | -2.76 | 2.83 |
| Comp2 | -5.58 | -2.78 | 2.80 |
| Comp3 | -6.18 | -3.35 | 2.83 |
| Comp4 | -5.52 | -2.74 | 2.78 |
Note: The specific structures of Comp1-4 are detailed in the source publication and represent different substituted benzothiazole derivatives. These values were calculated at the B3LYP/6-31+G* level of theory.*
Table 3: Calculated Quantum Chemical Parameters for Benzothiazole and its Derivatives (AM1 method, gas phase) [17]
| Molecule | EHOMO (eV) | ELUMO (eV) | Dipole Moment (D) | Ionization Potential (eV) |
| Benzothiazole (BTH) | -8.980 | -0.650 | 1.51 | 8.980 |
| 2-methyl-benzothiazole (MeBTH) | -8.761 | -0.550 | 1.68 | 8.761 |
| 2-amino-benzothiazole (ABTH) | -8.723 | -0.340 | 2.01 | 8.723 |
| 2-mercapto-benzothiazole (MBTH) | -8.694 | -0.980 | 0.92 | 8.643 |
| 2-phenyl-benzothiazole (PhBTH) | -8.761 | -0.980 | 1.43 | 8.761 |
Visualizing Electronic Properties and Workflows
Visual representations are essential for conceptualizing the molecular structure and the theoretical analysis workflow. The following diagrams were generated using the Graphviz (DOT language).
Figure 1: Molecular structure of this compound.
Figure 2: Computational workflow for analyzing electronic properties.
Figure 3: Conceptual diagram of the HOMO-LUMO energy gap.
Conclusion and Future Directions
The theoretical study of this compound's electronic properties is a crucial endeavor for advancing its application in drug design and materials science. This guide provides a foundational workflow and comparative data from related molecules to aid researchers in this pursuit. The methodologies outlined, including DFT-based geometry optimization, FMO, MEP, and NBO analyses, represent the current standard in the field.
Future research should focus on applying these detailed computational protocols directly to this compound to generate a comprehensive set of quantitative data. Such studies will provide a more precise understanding of its electronic structure and reactivity, paving the way for the rational design of novel and more effective this compound-based compounds. The interplay between theoretical predictions and experimental validation will be paramount in unlocking the full potential of this versatile molecule.
References
- 1. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 2. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteobiojournal.com [proteobiojournal.com]
- 4. proteobiojournal.com [proteobiojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irjweb.com [irjweb.com]
- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. ex_ncs [nbo6.chem.wisc.edu]
- 15. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sciencepub.net [sciencepub.net]
6-Hydroxybenzothiazole: A Technical Guide for Researchers
CAS Number: 13599-84-3[1][2][3]
Molecular Formula: C₇H₅NOS[1][3]
Synonyms: 6-Benzothiazolol[1][3]
This technical guide provides an in-depth overview of 6-hydroxybenzothiazole, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and biological activities, presenting key data and experimental methodologies for researchers, scientists, and professionals in the field.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 151.18 g/mol | [1] |
| Appearance | White to Light yellow solid | [1] |
| Purity | >96.0% (GC) | [1] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [1] |
Molecular Structure
The molecular structure of this compound is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group substituted at the 6-position.
SMILES: Oc1cc2scnc2cc1
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a key area of research for the development of novel therapeutic agents. A general synthetic scheme involves the reaction of a substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative.
Experimental Protocol: General Synthesis of 2,6-disubstituted Benzothiazoles
This protocol describes a common method for synthesizing benzothiazole derivatives, which can be adapted for this compound.
Materials:
-
2-amino-5-hydroxythiophenol (or a related precursor)
-
Aryl/heteroaryl aldehydes
-
Hypervalent iodine(III) reagent (e.g., Phenyliodine bistrifluoroacetate)
-
Solvent (e.g., Dichloromethane)
-
Mortar and pestle
Procedure:
-
In a mortar, combine equimolar amounts of 2-amino-5-hydroxythiophenol and the desired aryl/heteroaryl aldehyde.
-
Add the hypervalent iodine(III) reagent to the mixture.
-
Grind the reactants at room temperature. The reaction is carried out under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product is purified by column chromatography on silica gel to yield the desired 2-substituted-6-hydroxybenzothiazole.
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug development in various therapeutic areas.
Neuroprotective Effects
Certain this compound urea derivatives have been identified as dual inhibitors of Dyrk1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and α-synuclein aggregation, both of which are implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.
| Compound | Target | IC₅₀ | Biological Effect | Reference |
| b27 (phenyl acetamide derivative) | Dyrk1A | 20 nM | Inhibition of Dyrk1A | [1] |
| b1 | α-synuclein aggregation | 10.5 µM | Suppression of α-synuclein oligomer aggregation | [1] |
| b20 | α-synuclein aggregation | 7.8 µM | Suppression of α-synuclein oligomer aggregation | [1] |
These compounds have also shown neuroprotective effects in cellular models, protecting against cytotoxicity induced by α-synuclein and 6-hydroxydopamine.[1]
Anticancer Activity
2-Arylbenzothiazoles, including derivatives of this compound, are recognized for their antiproliferative properties. For instance, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole has been shown to inhibit the growth of human breast cancer cells (MDA-MB-231) with an IC₅₀ value of 25 µM.[3] This compound induces apoptosis and causes cell cycle arrest.[3]
Antimicrobial Activity
The benzothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Substitutions at the 6-position of the benzothiazole ring, including the hydroxyl group, can modulate the antibacterial and antifungal properties of these compounds.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at a specific concentration for a defined period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
General Workflow for Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Signaling Pathway Inhibition in Cancer
References
- 1. Discovery of novel this compound urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Biodegradation Pathways of 6-Hydroxybenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxybenzothiazole, often referred to in scientific literature as 2-hydroxybenzothiazole (OBT), is a heterocyclic aromatic compound. It is a key intermediate in the biodegradation of various benzothiazole derivatives, which are widely used in industrial applications such as rubber manufacturing and as components of pesticides. Understanding the microbial degradation pathways of this compound is crucial for assessing the environmental fate of benzothiazole-based compounds and for developing bioremediation strategies. This technical guide provides an in-depth overview of the known biodegradation pathways of this compound, focusing on the microorganisms, enzymes, and metabolic intermediates involved.
Core Biodegradation Pathway
The microbial degradation of this compound is predominantly carried out by bacteria of the genus Rhodococcus, with species such as Rhodococcus erythropolis and Rhodococcus pyridinovorans being extensively studied.[1][2] The central pathway involves the initial hydroxylation of the benzene ring, followed by ring cleavage. Notably, the biodegradation of other benzothiazoles, such as benzothiazole (BT) and benzothiazole-2-sulfonate (BTSO3), converges at the formation of this compound, making its subsequent degradation a critical step in the complete mineralization of these compounds.[1][3]
The key steps in the aerobic biodegradation of this compound are:
-
Hydroxylation: this compound undergoes a further hydroxylation to form a dihydroxybenzothiazole intermediate.[1][3]
-
Aromatic Ring Cleavage: The dihydroxybenzothiazole intermediate is then subjected to ortho-cleavage of the benzene ring, a reaction catalyzed by catechol 1,2-dioxygenase.[2] This results in the formation of a dicarboxylic acid derivative.
-
Further Metabolism: The resulting ring-fission product is further metabolized through central metabolic pathways.
Key Microorganisms and Enzymes
Several bacterial strains have been identified with the capability to degrade this compound and related compounds. The most prominent among these are:
-
Rhodococcus erythropolis strain BTSO31: This strain is capable of utilizing benzothiazole-2-sulfonate (BTSO3) as a sole source of carbon, nitrogen, and energy, converting it to this compound.[1] It further degrades this compound to a dihydroxybenzothiazole.[1]
-
Rhodococcus pyridinovorans strain PA: This strain can grow on benzothiazole (BT) as a sole carbon, nitrogen, and energy source, with this compound being a key intermediate in its degradation pathway.[2] Evidence strongly suggests the involvement of a catechol 1,2-dioxygenase in the subsequent ring cleavage.[2]
-
Rhodococcus rhodochrous strain OBT18: This strain is also known to degrade this compound.[4]
The primary enzyme responsible for the cleavage of the aromatic ring in the this compound degradation pathway is catechol 1,2-dioxygenase . This enzyme catalyzes the intradiol cleavage of catechol-like structures.
Quantitative Data on Benzothiazole Biodegradation
While specific degradation rates for this compound are not extensively detailed, data from studies on precursor compounds provide valuable insights into the efficiency of the overall process.
| Compound | Microorganism | Initial Concentration | Degradation Time | Removal Efficiency | Reference |
| Benzothiazole-2-sulfonate (BTSO3) | Rhodococcus erythropolis BTSO31 | 600 mg/L (2.8 mM) | ~150 hours | >95% | [5] |
| 2-Mercaptobenzothiazole (MBT) | Rhodococcus rhodochrous OBT18 | 1.5 mM | 128 hours | ~30% mineralization | [4] |
| Benzotriazoles and 2-hydroxybenzothiazole | Activated Sludge | Not specified | Half-lives of 6.5 to 47 hours | Partial to significant | [6][7] |
Experimental Protocols
Culture and Growth Conditions for Rhodococcus Strains
a) Rhodococcus erythropolis
-
Medium: Trypticase Soy Yeast Extract Medium (DSMZ Medium 92) or Luria-Bertani (LB) medium.[8][9]
-
Agitation: Grown in liquid culture with shaking.
-
Growth Monitoring: Cell growth can be monitored by measuring the optical density at 600 nm (OD600).
b) Rhodococcus pyridinovorans
-
Medium: Trypticase Soy Broth Agar (DSMZ Medium 535).[10]
-
Temperature: Grows well between 30 and 37°C.[10]
-
Aeration: Obligate aerobe.[10]
Resting Cell Assay for Biodegradation Studies
This protocol is adapted from general procedures for bacterial metabolism studies.[11][12]
-
Cell Preparation:
-
Grow a culture of the desired Rhodococcus strain in a suitable medium to the late exponential or early stationary phase.
-
Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with a sterile buffer (e.g., 50 mM phosphate buffer, pH 7.0) to remove any residual growth medium.
-
Resuspend the washed cell pellet in the same buffer to a desired cell density (e.g., an OD600 of 10-20).
-
-
Biodegradation Assay:
-
In a sterile flask, add the resting cell suspension.
-
Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Incubate the flask at the optimal growth temperature with shaking.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately centrifuge the aliquots to pellet the cells and collect the supernatant for analysis.
-
Analyze the supernatant for the concentration of this compound and its metabolites using HPLC.
-
HPLC Analysis of this compound and its Metabolites
This protocol is based on methods described for the analysis of benzothiazole derivatives.[13]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.
-
Column: Reversed-phase C8 or C18 column (e.g., 5-μm particle size, 250 x 4.6 mm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 25:75, v/v). The aqueous phase can be acidified slightly with a small amount of formic or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its expected metabolites have significant absorbance (e.g., in the range of 250-300 nm).
-
Quantification: Use a standard curve prepared with known concentrations of this compound.
Catechol 1,2-Dioxygenase Activity Assay
This protocol is adapted from standard assays for catechol dioxygenase enzymes.[14]
-
Preparation of Cell-Free Extract:
-
Harvest and wash the Rhodococcus cells as described for the resting cell assay.
-
Resuspend the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Disrupt the cells by sonication or using a French press.
-
Centrifuge the cell lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris. The supernatant is the cell-free extract.
-
-
Enzyme Assay:
-
The assay measures the formation of cis,cis-muconic acid from catechol, which absorbs light at 260 nm.
-
In a quartz cuvette, mix the cell-free extract with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Initiate the reaction by adding a solution of catechol (the substrate).
-
Immediately monitor the increase in absorbance at 260 nm using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
-
Visualizations
Caption: Proposed aerobic biodegradation pathway of this compound.
Caption: General workflow for a this compound biodegradation experiment.
Conclusion
The biodegradation of this compound is a key process in the environmental fate of a range of industrial benzothiazole compounds. Research has identified Rhodococcus species as primary degraders, employing a pathway involving hydroxylation and subsequent aromatic ring cleavage via catechol 1,2-dioxygenase. While the qualitative aspects of this pathway are well-documented, further research is needed to establish detailed kinetic data for the degradation of this compound itself under various environmental conditions. The protocols and information provided in this guide offer a solid foundation for researchers and professionals in drug development and environmental science to further investigate and harness these microbial processes for bioremediation and to better understand the environmental impact of benzothiazole derivatives.
References
- 1. Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aem.asm.org [aem.asm.org]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm reactor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bacdive.dsmz.de [bacdive.dsmz.de]
- 9. Biochemical Identification and Biophysical Characterization of a Channel-Forming Protein from Rhodococcus erythropolis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. coleman-lab.org [coleman-lab.org]
- 12. static.igem.org [static.igem.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]
Synthesis of 6-hydroxybenzothiazole-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 6-hydroxybenzothiazole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds, including luciferin analogues. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development in medicinal chemistry and drug discovery.
Synthetic Strategies Overview
The synthesis of this compound-2-carboxylic acid can be primarily achieved through two main pathways, each involving the formation of a key intermediate, 2-cyano-6-hydroxybenzothiazole, followed by hydrolysis. A third, more direct route involving a benzothiazine ring contraction has also been reported.
-
Route 1: Synthesis from 1,4-Benzoquinone and L-Cysteine Ethyl Ester. This pathway involves the initial Michael addition of L-cysteine ethyl ester to 1,4-benzoquinone, followed by oxidative cyclization to form the benzothiazole ring system. The resulting ester is then converted to the nitrile, which is subsequently hydrolyzed to the target carboxylic acid.
-
Route 2: Synthesis from 2-Amino-6-hydroxybenzothiazole via Sandmeyer-type Cyanation. This approach begins with the synthesis of 2-amino-6-hydroxybenzothiazole from 1,4-benzoquinone and thiourea. The amino group is then transformed into a nitrile via a diazonium salt intermediate in a Sandmeyer-type reaction, followed by hydrolysis.
-
Route 3: Synthesis via Ring Contraction. This method involves the formation of a 2-alkoxy-7-hydroxy-2H-benzothiazine intermediate, which then undergoes a ring contraction to yield the this compound-2-carboxylic acid directly.
Quantitative Data Summary
The following tables summarize the reported yields for the key steps in the synthesis of this compound-2-carboxylic acid and its intermediates.
Table 1: Yields for Route 1 - From 1,4-Benzoquinone
| Reaction Step | Starting Material | Product | Reported Yield |
| Overall conversion | 1,4-Benzoquinone | 2-Cyano-6-hydroxybenzothiazole | 32% |
| Oxidation-cyclization of ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate to the ester precursor | Intermediate adduct | Ethyl this compound-2-carboxylate | 68% |
| Reaction of 2-cyano-6-hydroxybenzothiazole with D-cysteine | 2-Cyano-6-hydroxybenzothiazole | D-Luciferin | 90-95% |
Table 2: Yields for Route 2 - From 2-Amino-6-hydroxybenzothiazole
| Reaction Step | Starting Material | Product | Reported Yield |
| Formation of diazonium tetrafluoroborate salt | 2-Amino-6-hydroxybenzothiazole | Corresponding diazonium salt | 65% |
Experimental Protocols
Route 1: Synthesis from 1,4-Benzoquinone and L-Cysteine Ethyl Ester
This route is a widely cited method for the preparation of the this compound core.
Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride
-
Materials: 1,4-Benzoquinone, L-cysteine ethyl ester hydrochloride, Methanol.
-
Procedure:
-
Dissolve L-cysteine ethyl ester hydrochloride in methanol.
-
In a separate flask, dissolve 1,4-benzoquinone in methanol.
-
Slowly add the 1,4-benzoquinone solution to the L-cysteine ethyl ester hydrochloride solution at room temperature under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude product. The resulting ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride can be stored as a solid.
-
Step 2: Oxidative Cyclization to Ethyl this compound-2-carboxylate
-
Materials: Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride, Potassium hexacyanoferrate(III) (K₃Fe(CN)₆), Sodium hydroxide (NaOH), Isopropanol, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate, Silica gel.
-
Procedure:
-
Dissolve the crude product from Step 1 in isopropanol.
-
Add an aqueous solution of potassium hexacyanoferrate(III) and sodium hydroxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl this compound-2-carboxylate.
-
Step 3: Conversion to 2-Cyano-6-hydroxybenzothiazole
-
This step involves the conversion of the ethyl ester to an amide, followed by dehydration to the nitrile. This is a common synthetic transformation. A suitable protection of the hydroxyl group may be required before these steps.
Step 4: Hydrolysis to this compound-2-carboxylic Acid
-
Materials: 2-Cyano-6-hydroxybenzothiazole, Dilute acid (e.g., hydrochloric acid) or Alkali (e.g., sodium hydroxide solution).
-
Acid Hydrolysis Procedure:
-
Heat the nitrile under reflux with a dilute acid.
-
The carboxylic acid is formed and can be isolated by distillation or precipitation followed by filtration.
-
-
Alkaline Hydrolysis Procedure:
-
Heat the nitrile under reflux with an alkali solution.
-
This will form the carboxylate salt.
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the free carboxylic acid.
-
The product can then be isolated by filtration.
-
Route 2: Synthesis from 2-Amino-6-hydroxybenzothiazole
This route offers an alternative starting from a pre-formed benzothiazole ring.
Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole
-
Materials: 1,4-Benzoquinone, Thiourea.
-
Procedure: This synthesis proceeds through a hydrochloride intermediate which is subsequently cyclized to form 2-amino-6-hydroxybenzothiazole. Neutralization with a base like sodium acetate yields the free base.
Step 2: Diazotization of 2-Amino-6-hydroxybenzothiazole
-
Materials: 2-Amino-6-hydroxybenzothiazole, Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂).
-
Procedure: The 2-amino-6-hydroxybenzothiazole is converted to its diazonium tetrafluoroborate salt. This reaction is typically carried out at low temperatures (0-5 °C). The diazonium salt is reported to be stable and can be isolated as a solid with a yield of 65%.
Step 3: Sandmeyer-type Cyanation
-
Materials: Diazonium tetrafluoroborate salt of 2-amino-6-hydroxybenzothiazole, Copper(I) cyanide (CuCN) or a copper catalyst system.
-
Procedure: The isolated diazonium salt is subjected to a Sandmeyer-type cyanation reaction. A catalytic system of Cu(I)/Cu(II) with a ligand like N,N,N',N'-tetramethylethylenediamine can be employed for this transformation under mild conditions to produce 2-cyano-6-hydroxybenzothiazole.
Step 4: Hydrolysis to this compound-2-carboxylic Acid
-
The hydrolysis of the resulting 2-cyano-6-hydroxybenzothiazole is carried out as described in Route 1, Step 4.
Visualization of Synthetic Pathways
Route 1: Synthesis from 1,4-Benzoquinone
Caption: Synthetic pathway from 1,4-Benzoquinone.
Route 2: Synthesis from 2-Amino-6-hydroxybenzothiazole
Caption: Synthetic pathway from 2-Amino-6-hydroxybenzothiazole.
Conclusion and Future Perspectives
The synthesis of this compound-2-carboxylic acid is a critical step for the development of novel therapeutic agents and biological probes. The routes outlined in this guide provide robust and adaptable methods for obtaining this valuable intermediate. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research project. Further optimization of reaction conditions for each step can lead to improved yields and purity, facilitating more efficient drug discovery and development processes. It is important to note that this compound-2-carboxylic acid has been observed to undergo slow decarboxylation in solution at ambient temperature, a factor that should be considered during its synthesis, purification, and storage.
Methodological & Application
Application Notes and Protocols for 6-Hydroxybenzothiazole in Monoamine Oxidase B (MAO-B) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, such as dopamine.[1][2] Located on the outer mitochondrial membrane, MAO-B's oxidative deamination of these neurotransmitters plays a significant role in regulating their levels in the brain.[1][2] Aberrant MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, making it a key target for therapeutic intervention.[1][3] Inhibition of MAO-B can increase the bioavailability of dopamine, offering symptomatic relief, and may also provide neuroprotective effects by reducing the production of reactive oxygen species (ROS) generated during its catalytic cycle.[1][4]
Recent studies have identified derivatives of 6-hydroxybenzothiazole, specifically 6-hydroxybenzothiazol-2-carboxamides, as potent and highly selective inhibitors of MAO-B.[5][6] These compounds present a promising scaffold for the development of novel therapeutics for neurodegenerative diseases.[7][8] This document provides detailed application notes and protocols for the use of this compound derivatives in MAO-B inhibition assays.
Data Presentation: Inhibitory Potency of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of selected this compound-2-carboxamide derivatives against human MAO-B and MAO-A, highlighting their potency and selectivity.
| Compound ID | Amide Substituent | MAO-B IC50 (nM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 30 | Phenethyl | 41 | - | - |
| 40 | Cyclohexyl | 11 | - | - |
| hMAO-B-IN-6 | (Structure not specified) | 19 | 46.365 | ~2440 |
Data for compounds 30 and 40 sourced from a study on novel 6-hydroxybenzothiazol-2-carboxamides.[5][6][9] Data for hMAO-B-IN-6 is from a technical overview.[4][10]
Signaling Pathways and Mechanisms
The primary mechanism of action for this compound derivatives is the direct inhibition of the MAO-B enzyme. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to their increased availability in the synapse.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 3. High-prediction QSAR Modeling Study Based on the Efficacy of a Novel this compound-2-carboxamide Targeted Monoamine Oxidase B in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity [ricerca.uniba.it]
- 6. researchgate.net [researchgate.net]
- 7. Conformation Study and Design of Novel this compound-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Hydroxybenzothiazole-Based Bioluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing bioluminescence assays based on the firefly luciferase system. The core of this technology lies in the enzymatic reaction involving a substrate that contains the 6-hydroxybenzothiazole moiety, D-luciferin. This document will guide users through the principles of the assay, detailed experimental procedures, data analysis, and troubleshooting.
Introduction
Bioluminescence assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity, a wide dynamic range, and low background signals.[1][2][3] Assays based on firefly luciferase are particularly prevalent. These assays rely on the enzyme, firefly luciferase, to catalyze the oxidation of its substrate, D-luciferin, in the presence of ATP and molecular oxygen. D-luciferin is a key molecule containing a this compound heterocyclic system. The resulting reaction produces a flash of light, the intensity of which is directly proportional to the amount of luciferase activity.[2][4] This principle is widely exploited in reporter gene assays to study gene expression, signal transduction pathways, and for high-throughput screening of small molecule libraries.[3][5]
Key Features of this compound-Based Bioluminescence Assays:
-
High Sensitivity: Capable of detecting attomole levels of luciferase, allowing for the use of small sample volumes and the detection of subtle changes in biological activity.[4]
-
Wide Dynamic Range: The linear relationship between luciferase concentration and light output extends over several orders of magnitude.[4]
-
Low Background: Mammalian cells lack endogenous luciferase activity, resulting in a very high signal-to-noise ratio.[6]
-
Versatility: Applicable to a wide range of research areas, including gene regulation studies, kinase signaling, GPCR signaling, and cytotoxicity assays.
Principle of the Assay
The fundamental principle of the this compound-based bioluminescence assay is the firefly luciferase-catalyzed chemiluminescent reaction. The process can be summarized in the following steps:
-
Adenylation of Luciferin: In the presence of ATP and Magnesium ions (Mg2+), firefly luciferase catalyzes the adenylation of D-luciferin (containing the this compound core) to form luciferyl-AMP.
-
Oxidation: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone intermediate.
-
Light Emission: This unstable intermediate rapidly breaks down, releasing carbon dioxide and an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light. The wavelength of the emitted light is typically around 560 nm (yellow-green).
This light output can be quantitatively measured using a luminometer. In reporter gene assays, the firefly luciferase gene is cloned downstream of a promoter or regulatory element of interest. The expression of luciferase is then driven by the activity of this element, and the resulting luminescence serves as a direct measure of its regulatory activity.
Below is a diagram illustrating the core biochemical reaction.
Experimental Protocols
This section provides detailed protocols for performing a standard firefly luciferase reporter gene assay and a dual-luciferase reporter assay.
Materials and Reagents
-
Cell Culture: Mammalian cells of choice cultured in appropriate growth medium.
-
Plasmids:
-
Experimental Reporter Plasmid: Containing the firefly luciferase gene under the control of the promoter of interest.
-
Control Reporter Plasmid (for dual-luciferase assay): Containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., TK or CMV).
-
-
Transfection Reagent: (e.g., Lipofectamine®, FuGENE®)
-
Phosphate-Buffered Saline (PBS): sterile, pH 7.4
-
Lysis Buffer: (e.g., Passive Lysis Buffer)
-
Luciferase Assay Reagent: Containing D-luciferin and ATP.
-
Stop & Glo® Reagent (for dual-luciferase assay): Quenches the firefly luciferase signal and provides the substrate for Renilla luciferase (coelenterazine).
-
Instrumentation:
-
Luminometer with injectors
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Microplate reader (optional, for cell viability assays)
-
-
Consumables:
-
White, opaque-walled 96-well or 384-well assay plates
-
Sterile pipette tips and microcentrifuge tubes
-
Protocol for a Standard Firefly Luciferase Reporter Assay
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats.
Day 1: Cell Seeding
-
Trypsinize and count cells.
-
Seed cells in a white, opaque-walled 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, transfect cells with the experimental firefly luciferase reporter plasmid.
-
Include appropriate controls:
-
Negative Control: Cells transfected with a promoterless luciferase vector.
-
Positive Control: Cells transfected with a luciferase vector containing a strong constitutive promoter (e.g., CMV).
-
Untransfected Control: Cells treated with transfection reagent only.
-
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
Day 3/4: Cell Lysis and Luminescence Measurement
-
Equilibrate the Luciferase Assay Reagent and Passive Lysis Buffer to room temperature.
-
Remove the growth medium from the cells.
-
Wash the cells once with 100 µL of PBS per well.
-
Carefully aspirate the PBS and add 20-50 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on a plate shaker for 15 minutes at room temperature to ensure complete lysis.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent and measure the luminescence for 2-10 seconds after a 2-second delay.
-
Transfer 20 µL of the cell lysate to a new white, opaque-walled 96-well plate.
-
Place the plate in the luminometer and initiate the reading.
Protocol for a Dual-Luciferase® Reporter Assay
The dual-luciferase assay provides an internal control to normalize for differences in transfection efficiency and cell viability.[7]
Day 1 & 2: Cell Seeding and Transfection
Follow the steps outlined in the standard firefly luciferase assay protocol, but during transfection, co-transfect the cells with both the experimental firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. A 10:1 ratio of firefly to Renilla plasmid is a good starting point.
Day 3/4: Cell Lysis and Luminescence Measurement
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.
-
Perform cell lysis as described in the standard protocol (steps 2-5).
-
Program the luminometer for a dual-injection protocol.
-
Transfer 20 µL of cell lysate to a new white, opaque-walled 96-well plate.
-
Place the plate in the luminometer.
-
The first injector will add 100 µL of LAR II to the well, and the instrument will measure the firefly luciferase activity.
-
The second injector will then add 100 µL of Stop & Glo® Reagent, which quenches the firefly signal and initiates the Renilla luciferase reaction. The instrument will then measure the Renilla luciferase activity.
The experimental workflow for a dual-luciferase assay is depicted below.
Data Presentation and Analysis
Data Normalization
For dual-luciferase assays, the primary data output is the ratio of firefly luciferase activity to Renilla luciferase activity. This normalization corrects for variability in transfection efficiency and cell number.[7][8]
Calculation: Normalized Activity = (Relative Light Units from Firefly Luciferase) / (Relative Light Units from Renilla Luciferase)
Quantitative Data Summary
The performance of a bioluminescence assay is often characterized by its signal-to-background ratio and Z'-factor, particularly in high-throughput screening applications.[9][10]
| Parameter | Formula | Typical Value | Interpretation |
| Signal-to-Background (S/B) Ratio | Mean Signal of Positive Control / Mean Signal of Negative Control | > 10 | A measure of the assay's ability to distinguish a signal from the background noise. |
| Z'-Factor | 1 - [ (3 * SD of Positive Control + 3 * SD of Negative Control) / | Mean of Positive Control - Mean of Negative Control | ] | > 0.5 | A measure of the assay's statistical effect size and suitability for HTS. A value between 0.5 and 1.0 indicates an excellent assay.[9] |
Representative Experimental Data:
The following table presents example data from a dual-luciferase reporter assay designed to test the effect of a compound on a specific promoter's activity.
| Condition | Firefly RLU (Mean ± SD) | Renilla RLU (Mean ± SD) | Normalized Ratio (Firefly/Renilla) | Fold Change vs. Vehicle |
| Untransfected | 150 ± 25 | 120 ± 20 | 1.25 | - |
| Vehicle Control | 50,000 ± 4,500 | 10,000 ± 900 | 5.0 | 1.0 |
| Compound A (1 µM) | 250,000 ± 22,000 | 10,500 ± 1,000 | 23.8 | 4.76 |
| Compound B (1 µM) | 55,000 ± 5,000 | 9,800 ± 850 | 5.6 | 1.12 |
Troubleshooting
Common issues encountered during luciferase assays and their potential solutions are outlined below.[7][11][12]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Inefficient transfection- Weak promoter activity- Inactive luciferase enzyme- Incorrect reagent preparation | - Optimize transfection protocol- Use a stronger promoter for positive controls- Ensure proper storage and handling of reagents- Prepare fresh assay reagents |
| High Background | - Contamination of reagents or cells- Autoluminescence from compounds | - Use fresh, sterile reagents- Test for compound interference in a cell-free assay |
| High Variability between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure even cell distribution when seeding- Use a multichannel pipette and master mixes- Avoid using the outer wells of the plate |
A logical workflow for troubleshooting common issues is presented below.
Conclusion
Bioluminescence assays utilizing the firefly luciferase system are powerful and versatile tools for a wide range of applications in biological research and drug development. By understanding the underlying principles and following standardized protocols, researchers can obtain highly sensitive and reproducible data. The implementation of a dual-luciferase system is highly recommended to ensure data accuracy through internal normalization. Careful attention to experimental design, execution, and data analysis will maximize the utility of this robust assay technology.
References
- 1. multispaninc.com [multispaninc.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. cellalabs.com [cellalabs.com]
- 4. Luciferase Assay System Protocol [promega.com]
- 5. m.youtube.com [m.youtube.com]
- 6. takara.co.kr [takara.co.kr]
- 7. goldbio.com [goldbio.com]
- 8. Robust Normalization of Luciferase Reporter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: 6-Hydroxybenzothiazole as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-hydroxybenzothiazole and its derivatives as fluorescent probes for cellular imaging. This document includes key photophysical data, detailed experimental protocols for cellular imaging and cytotoxicity assessment, and illustrative diagrams of experimental workflows and probe mechanisms.
Introduction
This compound is a heterocyclic compound that forms the core of a class of fluorescent probes with applications in biological imaging. Its derivatives have been developed to detect specific analytes and to visualize cellular components and processes. These probes often operate on mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT), which can result in a large Stokes shift, minimizing self-quenching and improving signal-to-noise ratios. The hydroxyl group at the 6-position provides a convenient site for synthetic modification, allowing for the attachment of various recognition moieties to create probes for specific targets. This document focuses on the practical application of this compound-based probes in a research setting.
Data Presentation
The photophysical and cytotoxic properties of key this compound derivatives are summarized in the tables below for easy comparison.
Table 1: Photophysical Properties of this compound Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent/Conditions | Reference |
| 2-Cyano-6-hydroxybenzothiazole (CBT) | 381 | 518 | 137 | Basic aqueous solution | [1] |
| 2-Carbamoyl-6-hydroxybenzothiazole (ABT) | 381 | 510 | 129 | Basic aqueous solution | [1] |
| 2'-(2-Benzothiazolyl)-6'-hydroxybenzothiazole (BBT) | 419 | 561 | 142 | Basic aqueous solution | [1] |
| Ethyl this compound-2-carboxylate derivative (BBTGA) | ~350 | ~460 (Turn-on) | ~110 | Aqueous buffer | [2] |
Table 2: Cytotoxicity Data of a this compound-based Probe
| Cell Line | Assay | Concentration | Cell Viability (%) | Exposure Time (h) | Reference |
| HeLa | MTT Assay | 20 µM | >95% | 24 | [2] |
| HeLa | MTT Assay | 40 µM | >95% | 24 | [2] |
| HeLa | MTT Assay | 60 µM | >95% | 24 | [2] |
| HeLa | MTT Assay | 80 µM | >95% | 24 | [2] |
| HeLa | MTT Assay | 100 µM | >95% | 24 | [2] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with a this compound-Based Fluorescent Probe
This protocol provides a general procedure for staining live cells with a this compound-derived fluorescent probe. Optimization of probe concentration and incubation time may be required for different cell types and specific probes.
Materials:
-
This compound-based fluorescent probe
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Cells of interest
-
Confocal microscope
-
Glass-bottom dishes or multi-well plates suitable for imaging
Procedure:
-
Probe Stock Solution Preparation:
-
Dissolve the fluorescent probe in DMSO to prepare a stock solution (typically 1-10 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture and Seeding:
-
Culture cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells onto glass-bottom dishes or plates to achieve 60-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours.
-
-
Probe Loading:
-
On the day of the experiment, remove the culture medium.
-
Wash the cells once with warm PBS.
-
Prepare a working solution of the probe by diluting the stock solution in serum-free medium or PBS to the desired final concentration (e.g., 1-10 µM).
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C.
-
-
Washing:
-
After incubation, remove the probe-containing solution.
-
Wash the cells two to three times with warm PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells using a confocal microscope equipped with appropriate filters for the specific probe's excitation and emission wavelengths.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the cytotoxicity of a this compound-based probe using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound-based fluorescent probe
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Probe Treatment:
-
Prepare serial dilutions of the fluorescent probe in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the probe-containing medium at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Mechanism of a "Turn-On" Fluorescent Probe
The following diagram illustrates the general mechanism of a "turn-on" fluorescent probe based on the desilylation reaction of a this compound derivative for fluoride detection[2].
References
Application Notes and Protocols: 6-Hydroxybenzothiazole Derivatives as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 6-hydroxybenzothiazole derivatives, outlining their potential as antimicrobial agents. It includes a summary of their biological activity, comprehensive experimental protocols for their synthesis and evaluation, and diagrams illustrating key mechanisms and workflows. Benzothiazole derivatives are of significant interest due to their wide range of biological activities, and the development of novel derivatives is crucial in addressing the global challenge of antimicrobial resistance.[1][2][3] The benzothiazole scaffold is versatile, allowing for modifications at various positions to enhance antimicrobial efficacy.[1][4]
Antimicrobial Activity of Benzothiazole Derivatives
Numerous studies have demonstrated the in vitro antimicrobial activity of benzothiazole derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] The efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI). While research on the broader benzothiazole class is extensive, the data presented below serves as a reference for the potential activity that can be expected from novel this compound derivatives.
Table 1: Summary of In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound Class | Test Organism | Method | Activity Measurement | Result | Reference |
| Pyrazolyl-benzothiazole (16c) | Staphylococcus aureus | Broth Dilution | MIC | 0.025 mM | [6] |
| Pyrazolyl-benzothiazole (16c) | Staphylococcus aureus | Agar Diffusion | Zone of Inhibition | 40.3 ± 0.6 mm | [6][7] |
| Isatin-benzothiazole (41c) | Escherichia coli | Not Specified | MIC | 3.1 µg/mL | [1] |
| Isatin-benzothiazole (41c) | Pseudomonas aeruginosa | Not Specified | MIC | 6.2 µg/mL | [1] |
| Benzothiazole Hydrazone (3i) | Mycobacterium tuberculosis H37Rv | Not Specified | MIC | 1 µg/mL | [3] |
| Benzothiazole Hydrazone (3m) | Candida albicans | Not Specified | MIC | 4 µg/mL | [3] |
| Amidino-benzothiazoles (130a-c) | Moraxella catarrhalis | Not Specified | MIC | 4 µg/mL | [1] |
| General Benzothiazoles | S. aureus, B. subtilis, E. coli | Broth Dilution | MIC | 25 - 200 µg/mL | [5] |
| Triazolo-thiadiazoles | Gram (+), Gram (-) Bacteria, Fungi | Serial Dilution | MIC | 12.5 - 100 µg/mL | [8] |
Note: The compounds listed are representative of the benzothiazole class. Specific activity for 6-hydroxy derivatives would require targeted synthesis and screening.
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis and antimicrobial evaluation of benzothiazole derivatives.
Protocol 2.1: General Synthesis of 2-Substituted Benzothiazole Derivatives
The synthesis of benzothiazole derivatives can be achieved through various routes.[4] A common and effective method involves the cyclization of 2-aminothiophenols with aldehydes or other carbonyl-containing compounds.[4] The following is a generalized protocol.
Materials:
-
Substituted 2-aminothiophenol (e.g., 2-amino-5-hydroxythiophenol for 6-hydroxybenzothiazoles)
-
Aromatic aldehyde or carboxylic acid derivative
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (if required)
-
Standard laboratory glassware for reflux and purification (recrystallization, column chromatography)
Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of the substituted 2-aminothiophenol and the selected aromatic aldehyde in a suitable solvent like ethanol in a round-bottom flask.
-
Reaction: Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) to the mixture.[3]
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF) to obtain the pure benzothiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[9]
Caption: General workflow for synthesizing benzothiazole derivatives.
Protocol 2.2: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well (or cup plate) diffusion method is a widely used technique to screen compounds for antimicrobial activity.[3][4][9]
Materials:
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic like Ciprofloxacin)[3][4]
-
Negative control (solvent alone)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Plate Preparation: Prepare nutrient agar plates and allow them to solidify under sterile conditions.[4]
-
Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the standardized microbial suspension.[4]
-
Well Creation: Use a sterile 6 mm cork borer to create uniform wells in the agar.
-
Compound Addition: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[4]
-
Incubation: Allow the plates to stand for 1 hour for pre-diffusion, then incubate at 37°C for 24-48 hours.[4]
-
Measurement: Measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters (mm). A larger ZOI indicates greater antimicrobial activity.
Caption: Experimental workflow for the agar well diffusion method.
Protocol 2.3: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable liquid media
-
Standardized microbial inoculum
-
Test compounds serially diluted
-
Positive control (standard antibiotic)
-
Negative control (no compound)
-
Growth control (no compound, with inoculum)
-
Sterility control (no inoculum)
-
Microplate reader or visual inspection
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well. Mix and transfer 100 µL to the second well, repeating this process across the row to create a two-fold serial dilution. Discard the final 100 µL from the last well.
-
Inoculation: Add a standardized volume (e.g., 5 µL) of the microbial inoculum (adjusted to yield a final concentration of ~5 x 10⁵ CFU/mL) to each well, except for the sterility control wells.[10]
-
Controls: Prepare wells for growth control (broth + inoculum) and sterility control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[10]
-
Reading Results: Determine the MIC by identifying the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be done visually or with a microplate reader.
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Potential Mechanism of Action
Benzothiazole derivatives exert their antimicrobial effects by targeting essential bacterial pathways that are absent in humans, making them selective agents.[11] One of the key mechanisms is the inhibition of enzymes involved in bacterial metabolism, such as Dihydropteroate Synthase (DHPS).[2][6][11]
Inhibition of Folate Biosynthesis Pathway: Dihydropteroate synthase (DHPS) is a critical enzyme in the bacterial folate biosynthesis pathway.[11] This pathway is responsible for producing tetrahydrofolate, a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[11] By inhibiting DHPS, benzothiazole derivatives can block this pathway, leading to a depletion of essential metabolites and ultimately causing bacterial cell death.[6] This mechanism is analogous to that of sulfonamide antibiotics.[6] Other reported mechanisms for benzothiazoles include the inhibition of DNA gyrase and dihydroorotase.[1][2][5]
Caption: Inhibition of Dihydropteroate Synthase (DHPS) by benzothiazoles.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cvr.ac.in [cvr.ac.in]
- 4. jchr.org [jchr.org]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 6-Hydroxybenzothiazole in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a profound and growing challenge to global health. A key pathological feature of these diseases is the progressive loss of neuronal function, often accompanied by the aggregation of misfolded proteins and increased oxidative stress. The 6-hydroxybenzothiazole (6-OH-BTH) scaffold has emerged as a privileged structure in the development of therapeutic and diagnostic agents targeting these complex diseases. Its derivatives have shown significant promise as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in the production of neurotoxic reactive oxygen species. Furthermore, multi-target-directed ligands based on the 6-OH-BTH core are being explored for their ability to concurrently inhibit the aggregation of pathogenic proteins like tau and α-synuclein, offering a multifaceted approach to tackling neurodegeneration. This document provides detailed application notes and experimental protocols for researchers utilizing this compound derivatives in their studies.
Mechanism of Action and Key Applications
The primary role of this compound derivatives in neurodegenerative disease research revolves around their function as Monoamine Oxidase B (MAO-B) inhibitors . MAO-B is a mitochondrial enzyme that deaminates monoamine neurotransmitters, including dopamine. A byproduct of this reaction is hydrogen peroxide (H₂O₂), a precursor to highly reactive and damaging hydroxyl radicals. In the aging brain, and particularly in neurodegenerative conditions, MAO-B activity is often elevated, leading to increased oxidative stress and neuronal damage.
By inhibiting MAO-B, this compound derivatives can:
-
Reduce Oxidative Stress: Decrease the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.
-
Preserve Dopamine Levels: In the context of Parkinson's disease, inhibiting dopamine's primary metabolic enzyme can help maintain crucial neurotransmitter levels.
Beyond MAO-B inhibition, certain this compound derivatives have been shown to be multi-target-directed ligands , also exhibiting inhibitory activity against the aggregation of key pathological proteins:
-
Tau Protein: Hyperphosphorylated tau forms neurofibrillary tangles (NFTs) in Alzheimer's disease.
-
α-Synuclein: Aggregated α-synuclein forms Lewy bodies in Parkinson's disease and other synucleinopathies.
This dual action of reducing oxidative stress and preventing protein aggregation makes the this compound scaffold a highly attractive starting point for the development of disease-modifying therapies.
Furthermore, the benzothiazole core is a key component of Pittsburgh Compound B (PiB) , a well-established PET tracer for imaging amyloid-β plaques in the brain, highlighting the versatility of this chemical moiety in both therapeutic and diagnostic applications.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the reported in vitro activities of various this compound derivatives against key targets in neurodegenerative diseases.
Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity
| Compound ID | Substitution on Carboxamide | hMAO-B IC₅₀ (nM) | Selectivity Index (SI) vs hMAO-A | Reference |
| Cyclohexylamide 40 | Cyclohexyl | 11 | >9090 | [1] |
| Phenethylamide 30 | Phenethyl | 41 | >2439 | [1] |
| Derivative 31j3 | Not Specified | Potent Inhibitor | High | [2] |
| Selegiline (Reference) | - | - | - | [3] |
| Rasagiline (Reference) | - | - | - | [3] |
Table 2: Inhibition of α-Synuclein Aggregation
| Compound ID | Scaffold Modification | α-Synuclein Aggregation IC₅₀ (µM) | Reference |
| Derivative b1 | Urea derivative | 10.5 | [4] |
| Derivative b20 | Urea derivative | 7.8 | [4] |
| Phenethylamide 30 | Carboxamide derivative | Active Inhibitor | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound derivatives.
Protocol 1: Synthesis of N-Substituted-6-hydroxybenzothiazole-2-carboxamides
This protocol describes a general three-step synthesis for N-substituted-6-hydroxybenzothiazole-2-carboxamides.
Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole
-
Dissolve 4-aminophenol in glacial acetic acid.
-
Add potassium thiocyanate (KSCN) to the solution and stir at room temperature.
-
Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature overnight.
-
Pour the reaction mixture into ice water and neutralize with an ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-6-hydroxybenzothiazole.
Step 2: Synthesis of this compound-2-carboxylic acid
-
Suspend 2-amino-6-hydroxybenzothiazole in a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Heat the mixture under reflux.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
Step 3: Amide Coupling to form N-Substituted-6-hydroxybenzothiazole-2-carboxamides
-
Dissolve this compound-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, such as 1-hydroxybenzotriazole (HOBt).
-
Add the desired primary or secondary amine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the final N-substituted-6-hydroxybenzothiazole-2-carboxamide.
Protocol 2: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay measures the inhibition of MAO-B by quantifying the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable fluorescent probe for H₂O₂)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., selegiline)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, Amplex Red, and HRP to each well.
-
Add the test compound or reference inhibitor to the respective wells. Include a control well with no inhibitor.
-
Add the MAO-B enzyme to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO-B substrate to all wells.
-
Immediately measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at 37°C in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Thioflavin T (ThT) Aggregation Assay for Tau and α-Synuclein
This assay monitors the formation of amyloid-like fibrils by measuring the fluorescence enhancement of Thioflavin T (ThT) upon binding to β-sheet-rich structures.
Materials:
-
Recombinant human tau or α-synuclein protein
-
Aggregation-inducing agent (e.g., heparin for tau, or orbital shaking for α-synuclein)
-
Thioflavin T (ThT)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with shaking capabilities
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the recombinant protein (tau or α-synuclein) and the assay buffer.
-
Add the test compound or vehicle control to the respective wells.
-
Add the aggregation-inducing agent (if required).
-
Add ThT to each well.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence microplate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence (excitation ~440-450 nm, emission ~480-490 nm) at regular intervals over several hours to days.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the extent of inhibition by comparing the final fluorescence values of the test compounds to the control. IC₅₀ values can be calculated from dose-response curves.
Protocol 4: Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult by measuring cell viability via the metabolic conversion of MTT to formazan.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader (absorbance)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells (except for the untreated control wells).
-
Incubate the cells for 24-48 hours.
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against compound concentration to assess the neuroprotective effect.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 3D-QSAR, design, molecular docking and dynamics simulation studies of novel this compound-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors [frontiersin.org]
- 3. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthesis of Metal Complexes Using 6-Hydroxybenzothiazole as a Ligand: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing 6-Hydroxybenzothiazole and its derivatives as ligands. The information is curated for professionals in research, scientific, and drug development fields, focusing on the potential of these complexes in various applications, including medicinal chemistry.
Application Notes
This compound is a versatile bidentate or tridentate ligand capable of forming stable complexes with a variety of transition metals. The coordination typically occurs through the nitrogen atom of the thiazole ring and the deprotonated hydroxyl group. The resulting metal complexes have garnered significant interest due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The formation of metal complexes can enhance the therapeutic efficacy of the parent ligand.[2]
The synthesis of these complexes is generally straightforward, often involving the reaction of a metal salt with the ligand in a suitable solvent under reflux.[1][3] The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants. Characterization of the synthesized complexes is crucial and typically involves a combination of spectroscopic and analytical techniques to confirm the structure and purity.
Potential Applications:
-
Antimicrobial Agents: Metal complexes of benzothiazole derivatives have shown promising activity against various bacterial and fungal strains.[4][5][6]
-
Anticancer Agents: Several studies have reported the in vitro cytotoxic activity of benzothiazole-based metal complexes against human cancer cell lines.[3][7][8]
-
Catalysis: The catalytic potential of such complexes is an area of active research.
-
Sensing: Their photophysical properties may be exploited for the development of chemical sensors.[2]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of metal complexes with this compound and its derivatives, based on methodologies reported for analogous benzothiazole ligands.[1][3][9] Researchers should adapt these protocols based on the specific metal salt and desired complex.
Protocol 1: General Synthesis of a Metal(II) Complex with this compound (1:2 Metal-to-Ligand Ratio)
This protocol describes a general method for the synthesis of a metal(II) complex, such as those of Ni(II), Cu(II), or Zn(II).
Materials:
-
This compound
-
Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(CH₃COO)₂·H₂O, Zn(CH₃COO)₂·2H₂O)
-
Ethanol or Methanol
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 20 mL of warm ethanol in a 100 mL round-bottom flask. Stir the solution until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the metal(II) salt in a minimum amount of deionized water or ethanol.
-
Reaction: Slowly add the metal salt solution dropwise to the ligand solution while stirring continuously.
-
Reflux: Attach a condenser to the round-bottom flask and reflux the reaction mixture for 4-6 hours with continuous stirring. The formation of a precipitate may be observed.[3]
-
Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 60 °C.[10]
Protocol 2: Characterization of the Synthesized Complex
1. Melting Point Determination:
-
Determine the melting or decomposition point of the synthesized complex using a melting point apparatus to assess its purity.[5][6]
2. Spectroscopic Analysis:
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the ligand and the metal complex using KBr pellets in the range of 4000-400 cm⁻¹. Compare the spectra to identify shifts in the characteristic bands (e.g., O-H, C=N) upon coordination to the metal ion. New bands in the low-frequency region may indicate the formation of M-N and M-O bonds.[9]
-
UV-Visible Spectroscopy: Dissolve the complex in a suitable solvent (e.g., DMF or DMSO) and record the electronic spectrum. The appearance of new absorption bands in the visible region, compared to the ligand, can be attributed to d-d electronic transitions or ligand-to-metal charge transfer (LMCT), providing information about the geometry of the complex.[1]
-
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), record the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The disappearance or shift of the hydroxyl proton signal and shifts in the aromatic proton signals can confirm the coordination of the ligand.[7][8]
3. Elemental Analysis:
-
Perform elemental analysis (C, H, N, S) to determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.[10]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of metal complexes with benzothiazole-derived ligands.
Table 1: Physical and Analytical Data of Representative Metal Complexes
| Complex | Color | M.p. (°C) | Yield (%) | Elemental Analysis (Calculated %) |
| [Ni(L)₂(H₂O)₂] | Green | >300 | 75 | C: 45.8, H: 3.3, N: 7.6, S: 17.5, Ni: 16.0 |
| [Cu(L)₂(H₂O)₂] | Dark Green | 285-287 | 68 | C: 45.3, H: 3.2, N: 7.5, S: 17.3, Cu: 17.1 |
| [Zn(L)₂(H₂O)₂] | White | >300 | 80 | C: 45.0, H: 3.2, N: 7.5, S: 17.2, Zn: 17.5 |
L represents the deprotonated this compound ligand. Data is hypothetical and for illustrative purposes.
Table 2: Spectroscopic Data of a Representative Ligand and its Metal Complex
| Compound | FT-IR (cm⁻¹) | UV-Vis λ_max (nm) |
| This compound | 3400 (ν O-H), 1610 (ν C=N) | 280, 320 |
| [Ni(L)₂(H₂O)₂] | 3350 (ν H₂O), 1595 (ν C=N), 550 (ν M-N), 480 (ν M-O) | 285, 330, 410, 650 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for the synthesis of a metal complex.
Caption: Characterization workflow for the synthesized complex.
References
- 1. jocpr.com [jocpr.com]
- 2. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Antimicrobial Applications of Transition Metal Complexes of Benzothiazole Based Terpolymer: Synthesis, Characterization, and Effect on Bacterial and Fungal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. repository.qu.edu.iq [repository.qu.edu.iq]
- 7. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Versatility of 6-Hydroxybenzothiazole: A Building Block for Bioactive Compounds
Application Note
6-Hydroxybenzothiazole stands as a pivotal scaffold in the realm of organic synthesis, particularly in the development of novel therapeutic agents. Its inherent structural features, including the fused bicyclic system and the reactive hydroxyl group, make it an attractive starting material for creating a diverse array of functionalized molecules. Researchers have successfully employed this building block to synthesize compounds with a wide spectrum of biological activities, including potential treatments for neurodegenerative diseases, cancer, and microbial infections. The ability to modify the 6-hydroxy position, as well as other sites on the benzothiazole ring, allows for the fine-tuning of a compound's physicochemical properties and biological targets.
Application in Drug Discovery
Derivatives of this compound have shown significant promise in various therapeutic areas. For instance, the synthesis of this compound-2-carboxamides has been explored for the development of potent and selective monoamine oxidase B (MAOB) inhibitors, which are of interest for neuroprotective therapies. Furthermore, the benzothiazole core is a well-established pharmacophore in anticancer drug design, with derivatives targeting crucial signaling pathways involving enzymes like EGFR, VEGFR, and PI3K. The hydroxyl group at the 6-position provides a convenient handle for introducing various substituents to modulate the molecule's interaction with these biological targets.
Synthetic Strategies
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common approach is the condensation of appropriately substituted aminophenols with a thiocyanate source, followed by cyclization to form the benzothiazole ring. The hydroxyl group can be protected during these steps and later deprotected or used for further functionalization, such as ether or ester formation. These synthetic routes offer a high degree of flexibility, enabling the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following tables summarize quantitative data from representative syntheses utilizing this compound or its precursors to highlight the efficiency of various synthetic protocols.
Table 1: Synthesis of 2-Amino-4/5-hydroxybenzo[d]thiazole-6-carboxylates
| Entry | Substituent Position | Protecting Group | Yield (%) |
| 1 | 4-hydroxy | TBDMS | 45-74 |
| 2 | 5-hydroxy | TBDMS | 45-74 |
| 3 | 4-alkoxy | - | 35-95 |
| 4 | 5-alkoxy | - | 35-95 |
TBDMS: tert-Butyldimethylsilyl
Table 2: Synthesis of Various Benzothiazole Derivatives
| Product Type | Reactants | Catalyst/Reagent | Yield (%) |
| N-arylsulfonylpyridones | Benzothiazole N-arylsulphonylhydrazone, N-aryl-2-cyano-3-(dimethylamino)acrylamide | - | 60-70 |
| Pyrazole Derivatives | Benzothiazole N-arylsulphonylhydrazone, arylaldehydes | Piperidine | 65-75 |
| 6-Methyl-2-phenyl-1,3-benzothiazole | 2-amino-5-methylthiophenol, benzaldehyde | H₂O₂/HCl | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Methyl 2-Amino-4-hydroxybenzo[d]thiazole-6-carboxylate
This protocol is adapted from a general method for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates.
Materials:
-
3-hydroxy-4-nitrobenzoic acid
-
Methanol
-
Sulfuric acid
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Acetic acid
-
Aqueous ammonia (25%)
Procedure:
-
Esterification: Dissolve 3-hydroxy-4-nitrobenzoic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 15 hours. After cooling, neutralize the reaction and extract the methyl 3-hydroxy-4-nitrobenzoate.
-
Protection of the hydroxyl group: To a solution of the ester in a suitable solvent, add imidazole followed by TBDMSCl. Stir the reaction at room temperature until completion (monitored by TLC).
-
Reduction of the nitro group: Dissolve the protected ester in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere for 2-5 hours at room temperature. Filter the catalyst and concentrate the filtrate to obtain the corresponding aniline.
-
Cyclization: Dissolve the aniline in acetic acid and cool to 10 °C. Add potassium thiocyanate followed by the dropwise addition of bromine, maintaining the temperature below 10 °C. Stir the reaction at room temperature for 15 hours.
-
Work-up and Deprotection: Pour the reaction mixture into water and neutralize with 25% aqueous ammonia. The precipitated product is collected by filtration. The TBDMS protecting group is cleaved during this work-up to yield the final product. The crude product can be purified by recrystallization.[1]
Protocol 2: Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole
This protocol describes a common method for the synthesis of 2-arylbenzothiazoles.
Materials:
-
2-amino-5-methylthiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylthiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add a mixture of 30% H₂O₂ and concentrated HCl.
-
Reaction: Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralization and Filtration: Neutralize the mixture with a saturated sodium bicarbonate solution. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry it under vacuum. Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-phenyl-1,3-benzothiazole.[2]
Visualizations
Signaling Pathway of a Benzothiazole-based Anticancer Agent
Certain benzothiazole derivatives exert their anticancer effects through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: AhR-mediated signaling pathway of certain anticancer benzothiazoles.
Experimental Workflow: Synthesis of this compound Derivatives
The following diagram illustrates a general workflow for the synthesis of functionalized this compound derivatives.
References
Application Notes and Protocols for 6-Hydroxybenzothiazole Derivatives as Corrosion Inhibitors for Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-hydroxybenzothiazole derivatives as a promising class of corrosion inhibitors for steel, particularly in acidic environments. The information compiled herein is based on findings from multiple research studies and is intended to guide researchers in evaluating and utilizing these compounds for metal protection.
Introduction
Corrosion is a significant challenge across various industries, leading to structural degradation and substantial economic losses. Organic corrosion inhibitors are a practical and effective means of mitigating corrosion. Benzothiazole derivatives, particularly those with hydroxyl substitutions, have emerged as highly effective corrosion inhibitors for steel. The presence of heteroatoms (Nitrogen and Sulfur) and the aromatic system in the benzothiazole moiety facilitates strong adsorption onto the steel surface. The hydroxyl group (-OH) further enhances this protective action through its electron-donating properties, contributing to the formation of a stable, protective film that isolates the metal from the corrosive environment.
Mechanism of Action
The corrosion inhibition by this compound derivatives on a steel surface is a multifaceted process involving the adsorption of the inhibitor molecules onto the metal. This adsorption can occur through two primary mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption.
-
Chemisorption: This involves the sharing of electrons between the heteroatoms (N, S) and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. The π-electrons of the aromatic rings can also contribute to this interaction. This process results in the formation of a stable, protective inhibitor film.
The presence of the hydroxyl group enhances the electron density on the benzothiazole ring system, which in turn strengthens the adsorption and improves the inhibition efficiency.
Mechanism of corrosion inhibition by this compound derivatives.
Data Presentation
The following table summarizes the quantitative data for various benzothiazole derivatives as corrosion inhibitors for steel in acidic media. The data is compiled from multiple studies to provide a comparative overview.
| Inhibitor | Concentration | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| Benzothiazole-2-amine (ABT) | 5 mM | 1 M H₂SO₄ | 303 | 82.94 | [1] |
| Benzothiazole-2-yl-thiocarbohydrazide (TCHBT) | 5 mM | 1 M H₂SO₄ | 303 | 91.12 | [1] |
| Benzothiazole-2-yl-thiosemicarbazide (TSCBT) | 5 mM | 1 M H₂SO₄ | 303 | 90.70 | [1] |
| 2-(n-hexylamino)-4-(3'-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine (BTC6T) | 1.0 mM | 1 M HCl | 298 | 96.8 | [2][3] |
| 2-(n-octylamino)-4-(3'-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine (BTC8T) | 1.0 mM | 1 M HCl | 298 | 97.5 | [2][3] |
| (Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (CBTMT) | 150 ppm | 15% HCl | 303 | 95.8 | [4][5] |
| (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT) | 150 ppm | 15% HCl | 303 | 97.5 | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Procedure:
-
Weigh the prepared steel coupons accurately.
-
Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Maintain a constant temperature for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, wash them with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the coupons again to determine the weight loss.
-
-
Calculations:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Immersion Time)
-
Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Measurements
These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP):
-
Immerse the working electrode in the test solution until a stable open-circuit potential (OCP) is achieved.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After achieving a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.
-
Surface Analysis
These techniques are used to visualize the morphology of the steel surface and confirm the formation of a protective film.
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the steel surface, showing the extent of corrosion damage in the absence and presence of the inhibitor.
-
Atomic Force Microscopy (AFM): Characterizes the surface topography at the nanoscale, providing quantitative data on surface roughness.
-
X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition of the surface film, confirming the presence of elements from the inhibitor molecule and providing information about the chemical state and bonding.
Quantum Chemical Calculations
Density Functional Theory (DFT) is employed to correlate the molecular structure of the inhibitors with their inhibition efficiency.
-
Parameters Calculated:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.
-
Dipole Moment (μ): Indicates the polarity of the molecule.
-
Mulliken Charges: Provide information about the charge distribution on the atoms, identifying the active centers for adsorption.
-
Experimental workflow for evaluating corrosion inhibitors.
Conclusion
This compound derivatives and their related compounds have demonstrated significant potential as corrosion inhibitors for steel in acidic media. Their effectiveness is attributed to their ability to adsorb strongly onto the steel surface, forming a protective barrier that impedes both anodic and cathodic reactions. The experimental protocols and data presented in these notes provide a solid foundation for researchers to further explore and optimize the use of these compounds in various industrial applications. The combination of experimental techniques and theoretical calculations is crucial for a comprehensive understanding of the inhibition mechanism and for the rational design of new, more effective corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical studies of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl (2016) | Zhiyong Hu | 205 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: In Vitro Cytotoxicity of 6-Hydroxybenzothiazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the in vitro cytotoxic effects of 6-hydroxybenzothiazole derivatives. This class of compounds has garnered significant interest for its potential as anticancer agents.[1] The protocols detailed below are foundational for screening, characterizing, and understanding the mechanisms of action of these compounds against various cancer cell lines.
Quantitative Data Summary: Cytotoxicity of Benzothiazole Derivatives
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several this compound and related derivatives against a panel of human cancer cell lines.
| Compound Name/Derivative | Cell Line | Cell Type | IC50 Value (µM) | Reference |
| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DH) | MDA-MB-231 | Breast Cancer | 25 | [2] |
| YLT322 (A novel benzothiazole derivative) | HepG2 | Hepatocellular Carcinoma | 0.39 | [3] |
| YLT322 | A549 | Lung Carcinoma | 1.25 | [3] |
| YLT322 | MCF-7 | Breast Adenocarcinoma | 2.11 | [3] |
| YLT322 | HCT-116 | Colon Carcinoma | 3.54 | [3] |
| Hydroxybenzothiazole derivative (HBT 2) | MG 63 | Osteosarcoma | 37.3 ± 1.12 | [4] |
| Hydroxybenzothiazole derivative (HBT 2) | HeLa | Cervical Cancer | 39.58 ± 1.25 | [4] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 | Lung Carcinoma | 68 µg/mL | [5] |
| 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 | Lung Carcinoma | 121 µg/mL | [5] |
| Sulphonamide-based BTA 40 | MCF-7 | Breast Cancer | 34.5 | [6][7] |
| Sulphonamide-based BTA 40 | HeLa | Cervical Cancer | 44.15 | [6][7] |
| Sulphonamide-based BTA 40 | MG63 | Human Osteosarcoma | 36.1 | [6][7] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one 45 | A549 | Lung Cancer | 0.44 | [8] |
Signaling Pathways in Benzothiazole-Induced Cytotoxicity
Research indicates that many benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death), often through the intrinsic or mitochondrial pathway.[1][3] This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade.[9][10]
Caption: Proposed intrinsic pathway of apoptosis induction by this compound derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and validation of findings.
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][11]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.[3]
Caption: General workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed human cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, final concentration < 0.1%). Incubate for a specified period (e.g., 24, 48, or 72 hours).[4][12]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[3]
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI according to the manufacturer's protocol.[3][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze the stained cells using a flow cytometer within one hour.[3]
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of a cell changes throughout the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase. A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity, measured by flow cytometry, is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the benzothiazole derivative for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. AIE+ESIPT Active Hydroxybenzothiazole for Intracellular Detection of Cu2+: Anticancer and Anticounterfeiting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [jnu.ac.bd]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Hydroxybenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Hydroxybenzothiazole. This resource includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: I am attempting to synthesize 2-amino-6-hydroxybenzothiazole from p-aminophenol and potassium thiocyanate, but I am consistently obtaining a low yield, or in some cases, no product at all. What are the potential causes and how can I improve my yield?
Answer: Low or no yield in this synthesis is a common issue that can stem from several factors. Here is a breakdown of potential causes and their solutions:
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Purity of Starting Materials: p-Aminophenol is susceptible to oxidation, which can lead to the formation of impurities that inhibit the reaction.
-
Solution: Use freshly purchased, high-purity p-aminophenol or purify it by recrystallization before use. Ensure your potassium thiocyanate and bromine are also of high purity and anhydrous.
-
-
Reaction Conditions: Temperature control is critical during the addition of bromine. An increase in temperature can lead to unwanted side reactions and decomposition of intermediates.
-
Solution: Maintain the reaction temperature strictly between 0-5 °C during the addition of bromine. Use an ice-salt bath for efficient cooling.
-
-
Incomplete Thiocyanation: The initial reaction between p-aminophenol and potassium thiocyanate to form an intermediate may be incomplete.
-
Solution: Allow sufficient time for the formation of the thiocyanate intermediate before the addition of bromine. Stir the mixture of p-aminophenol and potassium thiocyanate in glacial acetic acid for at least 30 minutes at room temperature.
-
-
Side Reactions: The hydroxyl group of p-aminophenol can undergo side reactions under the acidic and oxidative conditions of the reaction.
-
Solution: Consider protecting the hydroxyl group before the reaction and deprotecting it after the benzothiazole ring formation. However, this adds extra steps to the synthesis. A more direct approach is to carefully control the reaction conditions as mentioned above.
-
Issue 2: Formation of a Dark, Tarry, or Insoluble Precipitate
Question: During the synthesis of this compound, I am observing the formation of a dark, insoluble material instead of the expected product. What is causing this and how can I prevent it?
Answer: The formation of dark, insoluble materials often indicates polymerization or the formation of complex side products. This is a common problem in benzothiazole synthesis, often related to the stability of the starting materials and intermediates.
-
Oxidation of p-Aminophenol: As mentioned, p-aminophenol can oxidize to form colored, polymeric materials.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use freshly purified starting materials.
-
-
Harsh Reaction Conditions: High temperatures or localized "hot spots" in the reaction mixture can promote the decomposition of intermediates and lead to charring.
-
Solution: Ensure uniform and efficient stirring throughout the reaction. Add reagents slowly and maintain the recommended temperature profile.
-
-
Excess Bromine: An excess of bromine can lead to over-oxidation and the formation of undesired, often colored, byproducts.
-
Solution: Use a precise amount of bromine as specified in the protocol. Add the bromine solution dropwise to avoid localized high concentrations.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating a pure sample of this compound from the reaction mixture. What are the best practices for work-up and purification?
Answer: Effective product isolation and purification are crucial for obtaining a high-quality product.
-
Incomplete Neutralization: If the product is not precipitating cleanly during the work-up, it may be due to incomplete neutralization of the acidic reaction mixture.
-
Solution: After pouring the reaction mixture onto ice, slowly add a base (e.g., concentrated ammonium hydroxide) while monitoring the pH. Ensure the mixture is sufficiently basic (pH ~8) to precipitate the 2-amino-6-hydroxybenzothiazole.
-
-
Presence of Impurities: The crude product may be contaminated with unreacted starting materials, byproducts, or inorganic salts.
-
Solution: Wash the filtered crude product thoroughly with cold deionized water to remove water-soluble impurities. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. If the product is still impure, column chromatography on silica gel can be employed.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-amino-6-substituted Benzothiazoles.
| Parameter | Condition | Effect on Yield | Troubleshooting Tip |
| Temperature | Low (0-5 °C during bromination) | Higher yield, fewer byproducts | Use an ice-salt bath and monitor the internal temperature closely. |
| High (>10 °C during bromination) | Lower yield, increased formation of dark tars | Ensure efficient cooling and slow addition of bromine. | |
| Reagent Purity | High-purity, fresh starting materials | Higher and more consistent yields | Use freshly opened or purified p-aminophenol. |
| Old or impure starting materials | Low or no yield, significant byproduct formation | Check the appearance of starting materials for signs of degradation. | |
| Reaction Time | Insufficient | Incomplete reaction, low yield | Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion. |
| Excessive | Potential for product degradation or side reactions | Stop the reaction once the starting material is consumed as indicated by TLC. | |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of p-aminophenol, cleaner reaction | Purge the reaction flask with an inert gas before adding reagents. |
| Air | Increased potential for oxidative side products | While not always necessary, an inert atmosphere is recommended for best results. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-hydroxybenzothiazole from p-Aminophenol
This protocol is based on the classical Hugershoff reaction for the synthesis of 2-aminobenzothiazoles.
Materials:
-
p-Aminophenol
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve p-aminophenol (0.1 mol) in glacial acetic acid (100 mL).
-
Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (0.4 mol) in one portion. Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Bromination: Prepare a solution of bromine (0.2 mol) in glacial acetic acid (50 mL). Add this solution dropwise from the dropping funnel to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
-
Reaction Completion: After the addition of bromine is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Work-up and Neutralization: Carefully pour the reaction mixture into a beaker containing crushed ice (500 g). Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. A precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-6-hydroxybenzothiazole.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-amino-6-hydroxybenzothiazole.
Caption: Proposed reaction mechanism for 2-amino-6-hydroxybenzothiazole synthesis.
Technical Support Center: Overcoming Solubility Challenges of 6-Hydroxybenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 6-Hydroxybenzothiazole in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: The low aqueous solubility of this compound stems from its molecular structure. The benzothiazole core is a rigid, aromatic, and hydrophobic structure. While the hydroxyl (-OH) group can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to poor solubility in aqueous solutions like biological buffers.
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH due to its phenolic hydroxyl group. The predicted acidic pKa of this group is approximately 9.22.[1] At pH values below its pKa, the hydroxyl group is protonated and the compound remains largely insoluble. As the pH of the buffer increases above the pKa, the hydroxyl group deprotonates to form the more soluble phenolate anion. Therefore, a significant increase in solubility is expected in alkaline buffers (pH > 9.2).
Q3: What is the first step to take when trying to dissolve this compound for a biological experiment?
A3: The recommended initial step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.[2] this compound is reported to be slightly soluble in DMSO.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO, which can then be diluted into your aqueous biological buffer to the final desired concentration.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Several strategies can mitigate this, which are detailed in the troubleshooting guide below. These include lowering the final concentration, optimizing the final DMSO concentration, and using solubility-enhancing excipients like co-solvents or cyclodextrins.
Q5: What are co-solvents and how can they help with this compound solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent mixture. For this compound, common co-solvents to consider are ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol. It is crucial to keep the final concentration of the co-solvent low (typically <5%) to avoid negatively impacting your biological assay.
Q6: How can cyclodextrins improve the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in aqueous solutions.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.
Q7: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A7: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v).[5][6][7][8][9] For sensitive cell lines or long-term experiments, it is advisable to aim for a final concentration of 0.1% or lower. It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay.
Troubleshooting Guides
Issue 1: this compound powder does not dissolve in the primary organic solvent (e.g., 100% DMSO).
This is uncommon for benzothiazole derivatives but can indicate issues with the compound's purity or crystalline form.
Issue 2: Compound precipitates when diluting the DMSO stock into aqueous biological buffer.
This is the most common solubility challenge for hydrophobic compounds.
Data Presentation: Solubility Enhancement Strategies
Disclaimer: The following quantitative data are estimations based on the chemical properties of this compound and typical values for similar phenolic compounds. Actual solubility should be determined experimentally.
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water (pH 5-6) | < 0.01 | Very poorly soluble. |
| PBS (pH 7.4) | ~0.05 | Slight increase due to some deprotonation. |
| TRIS Buffer (pH 8.5) | 0.1 - 0.5 | Increased solubility as pH approaches pKa. |
| Carbonate Buffer (pH 10.0) | > 1.0 | Significant solubility increase above pKa. |
| DMSO | > 10 | High solubility expected. |
| Methanol | 1 - 10 | Good solubility. |
| Ethanol | 1 - 5 | Moderate solubility. |
Table 2: Estimated Solubility Enhancement with Excipients in PBS (pH 7.4)
| Excipient | Concentration | Estimated Solubility (mg/mL) | Notes |
| Ethanol | 2% (v/v) | 0.1 - 0.2 | Co-solvent effect. |
| PEG 400 | 5% (v/v) | 0.2 - 0.4 | Co-solvent effect. |
| HP-β-Cyclodextrin | 10 mM | 0.5 - 1.0 | Forms a soluble inclusion complex. |
| SBE-β-Cyclodextrin | 10 mM | 0.8 - 1.5 | Higher solubilization potential than HP-β-CD. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution for 1-2 minutes.
-
Warming/Sonication (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for 5-15 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation and water absorption.
Protocol 2: pH-Dependent Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound at different pH values.
Protocol 3: Co-Solvent Solubility Enhancement
-
Prepare Co-solvent Buffers: Prepare a series of your primary aqueous assay buffer (e.g., PBS, pH 7.4) containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v of ethanol or PEG 400).
-
Prepare Compound Dilutions: Add the this compound DMSO stock solution to each co-solvent buffer to achieve a final compound concentration that previously resulted in precipitation.
-
Observe Precipitation: Visually inspect for precipitation immediately and after a defined incubation period (e.g., 2 hours) at the desired assay temperature.
-
Determine Optimal Concentration: The lowest concentration of the co-solvent that maintains a clear solution is considered the most effective.
-
Run Controls: It is critical to run parallel controls to assess the effect of the co-solvent itself on your biological assay (e.g., cell viability, enzyme activity).
Protocol 4: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Buffer: Dissolve the chosen cyclodextrin (e.g., HP-β-CD or SBE-β-CD) directly into your primary aqueous assay buffer to the desired final concentration (e.g., 1-10 mM). Ensure the cyclodextrin is fully dissolved; gentle warming or vortexing can be used. Allow the solution to return to the assay temperature.
-
Add Compound Stock: While vortexing the cyclodextrin-containing buffer, slowly add the this compound DMSO stock solution to achieve the desired final concentration. The cyclodextrin will help to encapsulate and solubilize the compound as it is diluted.
-
Equilibrate: Allow the solution to mix for a short period (e.g., 15-30 minutes) before use in your assay to ensure complex formation.
-
Run Controls: As with co-solvents, run appropriate controls to ensure the cyclodextrin does not interfere with your biological assay.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0247072) [hmdb.ca]
- 2. chembk.com [chembk.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. scirp.org [scirp.org]
- 9. This compound | 13599-84-3 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Stability of 6-Hydroxybenzothiazole in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxybenzothiazole. The information provided is intended to assist in designing and interpreting experiments related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors, including:
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pH: The ionization state of the hydroxyl group can significantly affect the molecule's susceptibility to hydrolysis and oxidation. The stability of the related compound, benzothiazole, has been shown to be pH-dependent.[1]
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.
-
Light Exposure: Benzothiazole and its derivatives are known to be susceptible to photodegradation.[2] The presence of oxygen can lead to the formation of hydroxylated species.[2]
-
Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of this compound. Advanced oxidation processes have been shown to be effective in degrading the parent compound, benzothiazole.[1][3]
-
Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.
Q2: How can I determine the stability of my this compound solution?
A2: A systematic way to assess the stability is by conducting forced degradation studies.[4][5] This involves subjecting the this compound solution to a range of stress conditions that are more severe than typical storage conditions to accelerate degradation.[5][6] These conditions typically include acidic, basic, oxidative, thermal, and photolytic stress.[4][5][7] By monitoring the concentration of the parent compound and the formation of degradation products over time, you can determine its stability profile.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of this compound and the behavior of related compounds, potential degradation pathways include:
-
Oxidation: The phenol moiety is susceptible to oxidation, which could lead to the formation of quinone-like structures or ring-opening products. The sulfur atom in the thiazole ring can also be oxidized.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to dimerization or further hydroxylation.[2] For the parent compound benzothiazole, photodegradation can result in the formation of 2-hydroxybenzothiazole in the presence of oxygen.[2]
-
Hydrolysis: While the benzothiazole ring is generally stable to hydrolysis, extreme pH and high temperatures might lead to ring cleavage over extended periods.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective technique for this purpose.[8] An appropriate HPLC method should be developed and validated to ensure it can resolve the parent compound from all significant degradants.[8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of this compound concentration in solution. | 1. pH instability: The pH of the solution may be in a range where the compound is highly unstable. 2. Photodegradation: The solution may be exposed to ambient or UV light. 3. Oxidation: Dissolved oxygen or other oxidizing species may be present. 4. Elevated temperature: The storage temperature may be too high. | 1. Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 7, 9) to identify the optimal pH for stability. 2. Protect the solution from light by using amber vials or covering the container with aluminum foil. 3. Degas the solvent before preparing the solution or add an antioxidant if compatible with the experimental design. 4. Store the solution at a lower temperature (e.g., 2-8°C or -20°C). |
| Appearance of unknown peaks in HPLC chromatogram over time. | 1. Degradation of this compound: The new peaks are likely degradation products. 2. Contamination: The solution may have been contaminated. | 1. Perform a forced degradation study to systematically identify the degradation products under different stress conditions. Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to aid in their identification. 2. Prepare a fresh, filtered solution using high-purity solvents and reagents. |
| Precipitation of the compound from the aqueous solution. | 1. Low aqueous solubility: The concentration of this compound may exceed its solubility in the aqueous medium. 2. Change in pH: A shift in pH could decrease the solubility. | 1. Determine the solubility of this compound in your specific aqueous medium. Consider using a co-solvent (e.g., DMSO, ethanol) if permissible for your application, keeping the final concentration of the organic solvent low. 2. Ensure the solution is adequately buffered to maintain a constant pH. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to evaluate the stability of this compound in aqueous solution. These protocols are based on common industry practices and regulatory guidelines.[4][5]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Forced Degradation (Stress Testing) Conditions
For each condition, a control sample (stored at 2-8°C and protected from light) should be analyzed concurrently.
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL.
-
Incubate the solution at a controlled elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL.
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Dilute the stock solution with high-purity water to a final concentration of approximately 100 µg/mL.
-
Incubate the solution at a high temperature (e.g., 70°C).
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Prepare two sets of solutions of this compound in high-purity water (approximately 100 µg/mL) in clear glass vials.
-
Expose one set of vials to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Wrap the second set of vials (the "dark control") in aluminum foil and place them in the same environment to exclude light.
-
Withdraw samples from both sets at appropriate time points.
-
Sample Analysis
Analyze all samples using a validated stability-indicating HPLC method. The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of the control or the initial time point.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | 100 | 100 | 0 | 0 |
| 2 | 100 | Data | Data | Data | |
| 6 | 100 | Data | Data | Data | |
| 12 | 100 | Data | Data | Data | |
| 24 | 100 | Data | Data | Data | |
| 0.1 M NaOH, 40°C | 0 | 100 | 100 | 0 | 0 |
| 2 | 100 | Data | Data | Data | |
| 6 | 100 | Data | Data | Data | |
| 12 | 100 | Data | Data | Data | |
| 24 | 100 | Data | Data | Data | |
| 3% H₂O₂, RT | 0 | 100 | 100 | 0 | 0 |
| 2 | 100 | Data | Data | Data | |
| 6 | 100 | Data | Data | Data | |
| 12 | 100 | Data | Data | Data | |
| 24 | 100 | Data | Data | Data | |
| Water, 70°C | 0 | 100 | 100 | 0 | 0 |
| 2 | 100 | Data | Data | Data | |
| 6 | 100 | Data | Data | Data | |
| 12 | 100 | Data | Data | Data | |
| 24 | 100 | Data | Data | Data | |
| Photolytic | 0 | 100 | 100 | 0 | 0 |
| Time | 100 | Data | Data | Data |
*Data to be filled in from experimental results.
Visualizations
The following diagrams illustrate the logical workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic study of reactions between ozone and benzothiazole in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel this compound urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
troubleshooting interference in 6-Hydroxybenzothiazole fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during 6-Hydroxybenzothiazole fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
Q2: My fluorescence signal is weak or absent. What are the possible causes and solutions?
A weak or non-existent fluorescence signal can stem from several factors. Here are some common causes and their respective troubleshooting steps:
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Incorrect Wavelength Settings: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for this compound in your specific assay conditions.
-
Low Concentration of Fluorophore: The concentration of this compound may be too low to produce a detectable signal. Prepare a fresh, more concentrated stock solution.
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Photobleaching: Benzothiazole dyes can be susceptible to photobleaching (light-induced degradation). Minimize the exposure of your samples to the excitation light source.
-
Quenching: Components in your sample or buffer could be quenching the fluorescence. See the detailed troubleshooting guide on quenching below.
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pH of the Buffer: The fluorescence of hydroxyl-substituted aromatic compounds can be pH-dependent. Ensure the pH of your assay buffer is optimal for this compound fluorescence.
Q3: I am observing high background fluorescence. How can I reduce it?
High background fluorescence can mask the specific signal from your assay. Here are some strategies to mitigate it:
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Autofluorescence of Assay Components: Check for intrinsic fluorescence from your buffer components, solvents, or the microplate itself.[1] Use non-fluorescent or low-fluorescence microplates.
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Sample Autofluorescence: Biological samples often contain endogenous fluorescent molecules.[1] Prepare a "sample blank" containing all components except this compound to measure and subtract the background fluorescence.
-
Contamination: Fluorescent contaminants in your reagents or solvents can contribute to high background. Use high-purity reagents and solvents.
Q4: What is the "inner filter effect" and how can I avoid it?
The inner filter effect occurs when a component in the sample absorbs either the excitation light or the emitted fluorescence, leading to an artificially low signal. This can be a significant issue in samples with high concentrations of the fluorophore or other absorbing species.
-
Primary Inner Filter Effect: Occurs when a substance absorbs the excitation light, reducing the light that reaches the fluorophore.
-
Secondary Inner Filter Effect: Happens when a substance absorbs the light emitted by the fluorophore.
To minimize the inner filter effect, it is recommended to work with lower concentrations of this compound and other sample components. If high concentrations are necessary, mathematical correction formulas can be applied.
Troubleshooting Guides
Issue 1: Signal Instability or Rapid Decrease (Photobleaching)
Symptoms:
-
Fluorescence intensity decreases over time during measurement.
-
Inconsistent readings between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Excessive Light Exposure | Reduce the intensity and duration of the excitation light. Use neutral density filters if available. |
| Oxygen in the Sample | Degas your buffers to remove dissolved oxygen, which can accelerate photobleaching. |
| Presence of Photodegrading Agents | Ensure your sample does not contain compounds that promote photodegradation. |
Issue 2: Low Fluorescence Signal (Quenching)
Symptoms:
-
Consistently low fluorescence intensity across all samples.
-
Signal is lower than expected based on the concentration of this compound.
| Potential Cause | Troubleshooting Steps |
| Collisional (Dynamic) Quenching | Identify and remove the quenching agent from the sample if possible. Common quenchers include heavy atoms (e.g., iodide) and certain organic molecules. |
| Static Quenching | This occurs when a non-fluorescent complex is formed between the fluorophore and another molecule. Diluting the sample may help reduce this effect. |
| Förster Resonance Energy Transfer (FRET) | If another molecule in your sample has an absorption spectrum that overlaps with the emission spectrum of this compound, FRET can occur, leading to quenching. |
Issue 3: Inaccurate or Inconsistent Results (Spectral Overlap)
Symptoms:
-
Difficulty in distinguishing the signal of this compound from other fluorescent components in a multiplex assay.
-
Unexpectedly high signal in one channel that correlates with the signal in another.
| Potential Cause | Troubleshooting Steps |
| Overlapping Emission Spectra | If using multiple fluorophores, ensure their emission spectra are sufficiently separated. Use a spectral viewer tool to check for potential overlap. |
| Bleed-through/Crosstalk | The emission of one fluorophore is detected in the channel intended for another. Use appropriate emission filters with narrow bandwidths. |
| Compensation Issues (for multiplex assays) | If using software-based compensation, ensure it is set up correctly using single-color controls for each fluorophore. |
Data Presentation
Table 1: General Photophysical Properties of Benzothiazole Derivatives
Disclaimer: The following data is based on structurally similar benzothiazole compounds and may not be exact for this compound. It is intended to provide a general reference range.
| Parameter | Typical Range | Reference |
| Excitation Maximum (λex) | 330 - 380 nm | |
| Emission Maximum (λem) | 380 - 550 nm | [2] |
| Quantum Yield (ΦF) | 0.02 - 0.97 | [2][3] |
| Solvent Effects | Solvatochromic shifts observed | [4] |
Experimental Protocols
Protocol 1: Basic Fluorescence Measurement of this compound
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Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare the desired assay buffer (e.g., PBS) and ensure its pH is stable.
-
-
Sample Preparation:
-
Dilute the this compound stock solution in the assay buffer to the desired final concentration in a microplate.
-
Include a "buffer blank" well containing only the assay buffer.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
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Set the excitation and emission wavelengths. If unknown, perform a scan to determine the optimal wavelengths.
-
-
Measurement:
-
Measure the fluorescence intensity of the buffer blank first.
-
Measure the fluorescence intensity of the this compound samples.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the buffer blank from the sample readings to correct for background fluorescence.
-
Visualizations
Caption: A typical experimental workflow for a this compound fluorescence assay.
Caption: A troubleshooting flowchart for common issues in fluorescence assays.
References
Technical Support Center: Optimization of 6-Hydroxybenzothiazole for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of 6-Hydroxybenzothiazole and its derivatives in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell-based assays?
A1: this compound is a heterocyclic compound. Its derivatives have garnered significant interest in medicinal chemistry due to a wide range of pharmacological activities, including anticancer, neuroprotective, and enzyme inhibitory properties.[1] In cell-based assays, it and its analogs are often screened for their potential to inhibit cancer cell growth, protect neurons from damage, or modulate the activity of specific enzymes like monoamine oxidase B (MAO-B) or kinases such as Dyrk1A.[2][3]
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: A good starting point for a new assay is to perform a dose-response curve over a broad concentration range. Based on published data for various derivatives, a range from 10 nM to 100 µM is often a reasonable starting point. For example, some derivatives show cytotoxic effects in the nanomolar range, while others have IC50 values in the micromolar range (e.g., 25 µM for 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole in MDA-MB-231 breast cancer cells).[4][5] An initial broad-range experiment will help determine the specific potency in your cell model.[6]
Q3: How should I dissolve this compound for use in cell culture?
A3: this compound and many of its derivatives have low aqueous solubility. The recommended practice is to first dissolve the compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[7] This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 1%) to avoid solvent-induced cytotoxicity.[7][8]
Q4: What are the known cellular signaling pathways affected by this compound derivatives?
A4: Derivatives of this compound have been shown to modulate several important cellular signaling pathways. These include pathways critical for cell survival, proliferation, and inflammation, such as the PI3K/AKT pathway, the STAT3 signaling pathway, and the MAPK pathway.[5][9][10] When studying a new derivative, it may be beneficial to investigate its effects on these known pathways.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at All Tested Concentrations
-
Question: I am observing significant cell death even at the lowest concentrations of my this compound compound. What could be the cause?
-
Answer:
-
High Compound Potency: Your specific derivative may be highly potent in your chosen cell line. It is recommended to extend your dose-response curve to significantly lower concentrations (e.g., into the picomolar or low nanomolar range).
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5% or 1% (v/v). Run a vehicle control (media with the same final concentration of solvent but without the compound) to confirm the solvent is not the source of the toxicity.[8]
-
Incorrect Stock Concentration: Double-check the calculations for your stock solution and serial dilutions to ensure they are correct. An error in calculation can lead to much higher concentrations than intended.
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Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this class of compounds.[6] Consider testing the compound in a different cell line to see if the effect is consistent.
-
Issue 2: Compound Precipitates in the Cell Culture Medium
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Question: When I add my this compound stock solution to the cell culture medium, I see a precipitate form. How can I resolve this?
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Answer: This is a common issue with hydrophobic compounds.[7] Here are several strategies to address it:
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Lower Final Concentration: The compound may be exceeding its solubility limit in the aqueous medium. Try testing lower final concentrations.
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Optimize Solvent Concentration: While keeping the final solvent concentration low is important, sometimes a slightly higher (but still non-toxic) concentration can help maintain solubility.
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Pre-warm the Medium: Adding the DMSO stock to the cell culture medium that has been pre-warmed to 37°C can sometimes prevent precipitation.[7]
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Use of Excipients: Consider the use of solubility-enhancing excipients in your assay buffer, such as cyclodextrins or non-ionic surfactants like Tween® 20/80, but be sure to test for their effects on cell viability and the assay endpoint.[7]
-
Data Presentation
Table 1: In Vitro Activity of this compound Derivatives in Various Cell-Based Assays
| Compound Class/Derivative | Cell Line(s) | Assay Type | Parameter | Value | Reference |
| 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole | MDA-MB-231 | Cell Growth | IC50 | 25 µM | [4] |
| 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea derivative (b27) | HeLa | Target Engagement (SF3B1 Phosphorylation) | IC50 | 690 nM | [2] |
| This compound urea derivative (b20) | SH-SY5Y | α-synuclein Aggregation Inhibition | IC50 | 7.8 µM | [2] |
| This compound urea derivative (b1) | SH-SY5Y | α-synuclein Aggregation Inhibition | IC50 | 10.5 µM | [2] |
| Benzothiazole Derivative (PB11) | U87, HeLa | Cytotoxicity (MTT/LDH) | IC50 | ~40 nM | [5] |
| Benzothiazole Derivative (B19) | MDA-MB-468, HEL | IL-6/STAT3 Signaling | IC50 | 67 nM | [9] |
| 6-hydroxybenzothiazol-2-carboxamide (30) | SH-SY5Y | MAO-B Inhibition | IC50 | 41 nM | [3] |
| 6-hydroxybenzothiazol-2-carboxamide (40) | - | MAO-B Inhibition | IC50 | 11 nM | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 using an MTT Cytotoxicity Assay
This protocol outlines the steps to determine the concentration of a this compound derivative that inhibits cell growth by 50% (IC50) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
Materials:
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This compound derivative stock solution (e.g., 10 mM in DMSO)
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Selected cell line (e.g., MCF-7, A549)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11][13]
-
Compound Dilution: Prepare a serial dilution of the compound in complete cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.5% DMSO) and a no-cell (media only) blank control.[13]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8][11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the average blank reading from all other readings. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized viability (%) against the log-transformed compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[13]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel this compound urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jnu.ac.bd [jnu.ac.bd]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
identifying and minimizing byproducts in 6-Hydroxybenzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is commonly synthesized via the condensation and cyclization of a p-aminophenol derivative with a thiocyanate source. A widely used method is a modification of the Jacobson synthesis, which involves the reaction of 4-aminophenol with potassium thiocyanate in the presence of bromine. Another approach involves the use of 2-amino-5-hydroxythiophenol as a starting material, which can then be reacted with various reagents to form the benzothiazole ring.
Q2: What are the most common byproducts observed in this compound synthesis?
A2: Common byproducts can arise from several sources including the starting materials and reaction conditions. Key byproducts include:
-
Over-oxidized products: Harsh oxidizing conditions can lead to the formation of undesired oxidized species, potentially including quinone-like structures or even ring-cleavage products.
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Dimeric and polymeric impurities: The starting material, p-aminophenol, can be susceptible to oxidation and polymerization under certain conditions, leading to colored, high-molecular-weight impurities.[1]
-
Positional isomers: If substituted p-aminophenols are used, the formation of positional isomers of the final product is possible.
-
Decarboxylation products: In syntheses involving a carboxylic acid intermediate, such as this compound-2-carboxylic acid, decarboxylation can occur, leading to the formation of this compound as a byproduct.[2]
-
Acetal byproducts: When using alcoholic solvents like methanol under acidic conditions, acetal byproducts such as benzothiazole dimethyl acetal may be formed.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediates, and the final product. The consumption of starting materials and the appearance of the product spot (visualized under UV light) indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective method for removing small amounts of impurities. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not at room temperature.[3][4][5][6] Ethanol, methanol, or mixtures with water are often suitable for recrystallization of benzothiazole derivatives.
-
Column Chromatography: For separating mixtures with multiple components or closely related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane is a common eluent system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Extend the reaction time and continue to monitor by TLC. - Ensure the reaction temperature is optimal. |
| Suboptimal reagent stoichiometry. | - Carefully control the addition of reagents, particularly the oxidizing agent (e.g., bromine). | |
| Degradation of starting material or product. | - Use fresh, high-purity starting materials. - Avoid excessively high temperatures or prolonged reaction times. | |
| Formation of Dark, Tarry Byproducts | Polymerization of starting materials or intermediates. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Control the reaction temperature; avoid localized overheating. - Add the oxidizing agent slowly and in a controlled manner. |
| Over-oxidation. | - Use a milder oxidizing agent if possible. - Carefully control the stoichiometry of the oxidizing agent. | |
| Presence of Multiple Spots on TLC Close to the Product Spot | Formation of isomeric byproducts. | - If using substituted starting materials, verify their purity and isomeric composition. - Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. - Purify the product using column chromatography with a suitable eluent system. |
| Incomplete reaction or presence of stable intermediates. | - Analyze the reaction mixture by LC-MS or NMR to identify the intermediates. - Adjust reaction conditions (e.g., increase temperature, add more catalyst) to drive the reaction to completion. | |
| Product is Off-White or Colored After Initial Isolation | Presence of colored impurities from starting material oxidation or side reactions. | - Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[3] - Perform multiple recrystallizations until a pure, colorless product is obtained. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Jacobson-type Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
4-Aminophenol
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-aminophenol (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2 equivalents) to the solution and stir until dissolved.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol/water.
Protocol 2: Byproduct Identification using HPLC-MS
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector.
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD at 254 nm and 280 nm.
-
MS Conditions: ESI in positive and negative ion modes. Scan range m/z 100-1000.
Procedure:
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in the initial mobile phase composition.
-
Inject the sample into the HPLC-MS system.
-
Analyze the chromatogram to identify the main product peak and any impurity peaks.
-
Examine the mass spectrum of each impurity peak to determine its molecular weight.
-
Use the molecular weight and fragmentation pattern (if MS/MS is available) to propose potential structures for the byproducts.
Protocol 3: Purity Assessment and Byproduct Characterization by ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a small amount of the purified product or isolated byproduct in a suitable deuterated solvent, such as DMSO-d₆.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For structural elucidation of unknown byproducts, 2D NMR experiments such as COSY, HSQC, and HMBC can be beneficial.
Expected Chemical Shifts for this compound (in DMSO-d₆):
-
¹H NMR signals are expected in the aromatic region (approx. 7.0-8.0 ppm) and a signal for the hydroxyl proton (can be broad and its position is concentration-dependent).
-
¹³C NMR signals will appear in the aromatic region (approx. 110-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield.
Note: Reference spectra for this compound and its potential byproducts should be consulted for precise chemical shift assignments.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
References
- 1. A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Home Page [chem.ualberta.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Managing pH-Dependent Stability of 6-Hydroxybenzothiazole Derivatives
Welcome to the technical support center for managing the pH-dependent stability of 6-Hydroxybenzothiazole (6-HBT) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges, troubleshooting, and best practices for handling these compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound derivatives?
A1: The primary cause of instability is the phenolic hydroxyl group at the 6-position. This group is susceptible to oxidation, and its reactivity is highly dependent on the pH of the solution. At neutral to alkaline pH, the hydroxyl group can deprotonate to form a phenolate anion, which is significantly more electron-rich and thus more easily oxidized than the protonated phenol. This oxidation often leads to the formation of colored degradation products.
Q2: My solution containing a 6-HBT derivative turned brown/dark when I adjusted the pH to 7.5. What is happening?
A2: The color change you are observing is a classic indicator of oxidation. At a pH of 7.5, a portion of the 6-hydroxy group is deprotonated, making the molecule highly susceptible to oxidation by dissolved oxygen in your solvent. This process can lead to the formation of quinone-like structures or polymeric materials, which are often highly colored.
Q3: What is the optimal pH range for storing solutions of 6-HBT derivatives?
A3: For short-term storage, maintaining a slightly acidic pH (typically between 4 and 6) is recommended to ensure the hydroxyl group remains protonated, thereby minimizing oxidation. The exact optimal pH can vary depending on the other substituents on the benzothiazole ring system. For long-term storage, it is best to store the compound as a solid in a desiccated, dark environment at low temperatures.
Q4: Can I use buffers with my 6-HBT derivatives?
A4: Yes, but the choice of buffer is critical. Phosphate-based buffers are generally acceptable. However, be aware that some buffer components can catalyze degradation. It is crucial to run a preliminary stability test of your compound in the chosen buffer system. Always use freshly prepared buffers and consider de-gassing them to remove dissolved oxygen.
Q5: Besides oxidation, what other degradation pathways should I be aware of?
A5: While oxidation of the phenol is the most common issue, other pathways can occur depending on the specific substituents and conditions. These can include hydrolysis of ester or amide functionalities attached to the benzothiazole core, particularly under strongly acidic or basic conditions. Forced degradation studies are essential to identify these potential pathways for your specific molecule.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks appear in HPLC analysis after sample preparation. | On-column degradation. | Some HPLC columns with residual metal impurities can catalyze the degradation of sensitive compounds.[3] Try using a metal-free or bio-inert column. Also, ensure the mobile phase pH is in a stable range for your compound (e.g., slightly acidic). |
| Solution color changes rapidly upon exposure to air. | Rapid oxidation. | The compound is highly sensitive to air. Work under an inert atmosphere (e.g., nitrogen or argon). Use de-gassed solvents and consider adding an antioxidant like ascorbic acid or sodium metabisulfite to the formulation, if permissible for your application. |
| Poor recovery of the compound from a formulation. | Adsorption or precipitation. | The compound may be adsorbing to container surfaces or precipitating out of solution if the pH shifts or due to interactions with excipients. Test different container materials (e.g., glass vs. polypropylene) and ensure the formulation maintains the compound well within its solubility limits at the intended pH. |
| Inconsistent results in cell-based assays. | Degradation in media. | Standard cell culture media often has a pH of ~7.4, which can promote the degradation of 6-HBT derivatives during the assay incubation period. Prepare stock solutions in a stabilizing solvent (like DMSO) and add them to the media immediately before the experiment. Include a stability check of the compound in the assay media as part of your validation. |
Experimental Protocols
Protocol: pH-Dependent Stability Assessment via Forced Degradation
This protocol outlines a typical forced degradation study to determine the stability of a 6-HBT derivative across a range of pH values.[2][4]
Objective: To evaluate the stability of a 6-HBT derivative under acidic, neutral, and basic conditions and to identify potential degradation products.
Materials:
-
6-HBT derivative
-
HPLC-grade acetonitrile and methanol
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)[4]
-
0.1 M Sodium hydroxide (NaOH)[4]
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV or PDA detector[4]
-
pH meter
-
Temperature-controlled bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the 6-HBT derivative at a concentration of 1 mg/mL in methanol or acetonitrile.[4]
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Neutral Condition: Mix 1 mL of the stock solution with 9 mL of phosphate buffer (pH 7.0).
-
-
Incubation: Incubate all three samples at a controlled temperature (e.g., 50°C). Keep a control sample (stock solution diluted in mobile phase) at 4°C.
-
Time-Point Analysis: Withdraw aliquots from each stressed sample at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Before analysis, neutralize the acid and base samples. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.[4]
-
HPLC Analysis: Analyze all samples (including the t=0 and control samples) using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all potential degradation products.[4]
-
Data Evaluation: Calculate the percentage of degradation for the parent compound at each time point and pH condition. Analyze the chromatograms for the appearance and growth of degradation peaks.
Data Presentation: Representative Stability Data
The table below shows hypothetical stability data for a generic 6-HBT derivative ("Compound X") under forced degradation conditions.
| Condition | Time (hours) | % Degradation of Compound X | Major Degradation Product Peak Area (%) |
| 0.1 M HCl @ 50°C | 0 | 0.0 | 0.0 |
| 8 | 1.2 | 0.8 (RRT 0.75) | |
| 24 | 3.5 | 2.9 (RRT 0.75) | |
| pH 7.0 Buffer @ 50°C | 0 | 0.0 | 0.0 |
| 8 | 8.7 | 7.5 (RRT 0.88) | |
| 24 | 25.1 | 22.3 (RRT 0.88) | |
| 0.1 M NaOH @ 50°C | 0 | 0.0 | 0.0 |
| 8 | 35.6 | 31.2 (RRT 0.88), 3.1 (RRT 0.54) | |
| 24 | 92.3 | 65.8 (RRT 0.88), 15.7 (RRT 0.54) |
RRT = Relative Retention Time
Visualizations
Workflow for pH Stability Assessment
Caption: General workflow for assessing the pH-dependent stability of a 6-HBT derivative.
Proposed Degradation Pathway under Basic/Oxidative Conditions
Caption: Proposed oxidative degradation pathway for 6-HBT derivatives at alkaline pH.
Troubleshooting Logic for Stability Issues
Caption: Decision tree for troubleshooting common stability issues with 6-HBT derivatives.
References
Technical Support Center: Storage and Stability of 6-Hydroxybenzothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Hydroxybenzothiazole to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For optimal preservation, storage at 2-8°C is recommended.[3][4]
Q2: What are the potential causes of this compound degradation during storage?
The primary causes of degradation for this compound, a phenolic compound, are exposure to light, heat, moisture, and oxygen. These factors can lead to oxidation of the hydroxyl group and other degradation pathways, resulting in the formation of impurities and a decrease in the compound's purity.
Q3: How can I detect degradation of my this compound sample?
Degradation can be detected through various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to assess the purity of this compound and identify the presence of degradation products.[5][6] A change in the physical appearance of the material, such as a color change, may also indicate degradation.
Q4: Are there any recommended stabilizers for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (e.g., yellowing) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling. |
| Decreased purity observed by HPLC analysis | Degradation due to improper storage conditions (elevated temperature, humidity). | Review and optimize storage conditions. Ensure the compound is stored at the recommended temperature (2-8°C) and in a desiccated environment. |
| Inconsistent experimental results | Use of a degraded batch of this compound. | Always check the purity of the compound by HPLC before use, especially for long-stored batches. Use a fresh, properly stored batch for critical experiments. |
Experimental Protocols
Accelerated Stability Testing Protocol
This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf life under normal storage conditions.
1. Sample Preparation:
-
Prepare multiple aliquots of this compound in the intended storage container.
-
Seal the containers tightly.
2. Storage Conditions:
-
According to ICH guidelines, standard accelerated conditions are a temperature of 40°C ± 2°C and a relative humidity (RH) of 75% ± 5%.[9]
-
Place the samples in a calibrated stability chamber set to these conditions.
3. Testing Time Points:
-
Pull samples for analysis at predetermined time points, for example, 0, 1, 3, and 6 months.
4. Analytical Method:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
5. Data Analysis:
-
Plot the purity of this compound as a function of time.
-
Determine the degradation rate and estimate the shelf life under recommended storage conditions using appropriate kinetic models, such as the Arrhenius equation.[10]
Stability-Indicating HPLC Method
This method provides a framework for developing an HPLC protocol to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase (Isocratic):
-
A mixture of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile). A starting point could be a 60:40 (v/v) ratio of aqueous to organic phase.[6]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a common detection wavelength for similar compounds is around 250-272 nm).[6][11]
-
Injection Volume: 10 µL
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxybenzothiazole(934-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2-Amino-6-hydroxybenzothiazole 95 26278-79-5 [sigmaaldrich.com]
- 4. This compound-2-carbonitrile 96 939-69-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hindered Phenolic Antioxidant | Everlight Chemical [everlight-uva.com]
- 8. Antioxidants & Stabilizers - Polymer Additives - Plastics - Knowde - 2 [knowde.com]
- 9. pharmajia.com [pharmajia.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Effects Observed with 6-Hydroxybenzothiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxybenzothiazole derivatives in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of fluorescence quenching when using this compound derivatives?
Fluorescence quenching of this compound derivatives can be attributed to several factors, broadly categorized as internal and external effects. Internal effects include conformational changes in the molecule itself. External factors involve interactions with other molecules in the solution, such as solvents, co-solutes, or the analyte of interest. Common causes include aggregation at high concentrations (Aggregation-Caused Quenching or ACQ), interactions with solvent molecules, presence of quenchers like molecular oxygen or heavy metal ions, and excited-state intramolecular proton transfer (ESIPT) dynamics which can be influenced by the local environment.
Q2: How does the solvent environment affect the fluorescence of this compound derivatives?
The polarity and viscosity of the solvent can significantly impact the fluorescence quantum yield of this compound derivatives. Polar solvents can lead to quenching through mechanisms like photoinduced electron transfer or by stabilizing non-fluorescent excited states. It is crucial to select a solvent system that is compatible with your experimental goals and minimizes these quenching effects.
Q3: My fluorescence signal is decreasing over time. What could be the cause?
A continuous decrease in fluorescence intensity during measurement is often a sign of photobleaching. This is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light. To mitigate photobleaching, consider reducing the excitation light intensity, decreasing the exposure time for each measurement, and using fresh samples for each reading.
Q4: Can the concentration of the this compound derivative itself lead to quenching?
Yes, at high concentrations, these derivatives can form non-fluorescent or weakly fluorescent aggregates through intermolecular interactions, a phenomenon known as self-quenching or Aggregation-Caused Quenching (ACQ). It is advisable to perform a concentration-dependent study to identify the optimal concentration range where fluorescence intensity is linearly proportional to concentration.
Q5: What are common external quenchers I should be aware of in my assay buffer?
Several common laboratory reagents and contaminants can act as fluorescence quenchers. These include dissolved oxygen, halide ions (I⁻, Br⁻), and heavy metal ions (e.g., Cu²⁺, Fe³⁺). If unexplained quenching is observed, it is recommended to degas your solutions or use high-purity reagents.
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The fluorescence of benzothiazole derivatives is highly sensitive to solvent polarity.[1] In polar or protic solvents, fluorescence can be significantly quenched.[1] Try dissolving your compound in a non-polar aprotic solvent. |
| Incorrect Instrument Settings | Ensure the excitation and emission wavelengths are correctly set for your specific this compound derivative. Verify that the detector gain is sufficiently high and the slit widths are appropriate.[1] |
| Low Concentration | The concentration of your derivative may be below the detection limit of the instrument. Prepare a fresh, more concentrated solution. |
| Complete Quenching due to High Concentration | Paradoxically, very high concentrations can lead to complete quenching due to aggregation.[1] Prepare a series of dilutions (e.g., 1-10 µM) to find the optimal concentration.[1] |
| Presence of Contaminants | Trace amounts of quenching agents like heavy metals or halide ions in your reagents or glassware can be the culprit.[1] Use high-purity solvents and thoroughly clean all glassware. Dissolved oxygen is a known collisional quencher; purging your sample with an inert gas like nitrogen or argon can help.[1] |
Issue 2: Non-reproducible or Inconsistent Fluorescence Readings
| Possible Cause | Troubleshooting Step |
| Fluctuations in Assay Conditions | Inconsistent pH, temperature, or solvent composition can alter the fluorescence quantum yield. Ensure these parameters are strictly controlled in all experiments. |
| Photobleaching | If samples are exposed to the excitation light for varying durations, photobleaching can lead to inconsistent results. Minimize light exposure and use a consistent measurement protocol. |
| Sample Evaporation | In microplate-based assays, evaporation from wells can concentrate the sample and alter fluorescence. Use plate sealers to prevent evaporation. |
| Instrument Instability | Allow the instrument's lamp to warm up and stabilize before taking measurements. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration for a this compound Derivative
Objective: To identify the concentration range that avoids self-quenching and provides a linear fluorescence response.
Materials:
-
Stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Assay buffer or solvent of choice.
-
Fluorometer and appropriate microplates or cuvettes.
Procedure:
-
Prepare a series of dilutions of the this compound derivative from the stock solution, ranging from nanomolar to micromolar concentrations.
-
Transfer the dilutions to the wells of a microplate or to cuvettes.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the derivative.
-
Plot the fluorescence intensity as a function of concentration.
-
Interpretation: Identify the linear range of the curve. The concentration at which the plot begins to plateau or decrease indicates the onset of self-quenching. Subsequent experiments should be performed using concentrations within the linear range.
Protocol 2: Investigating Quenching by a Test Compound (Potential Quencher)
Objective: To determine if a test compound quenches the fluorescence of a this compound derivative and to quantify the quenching effect.
Materials:
-
Working solution of the this compound derivative at an optimal concentration (determined from Protocol 1).
-
Stock solution of the test compound (potential quencher).
-
Assay buffer or solvent.
-
Fluorometer.
Procedure:
-
In a series of microplate wells or cuvettes, add a fixed concentration of the this compound derivative.
-
To these, add increasing concentrations of the test compound. Include a control sample with no test compound.
-
Incubate the samples for a defined period to allow for any interactions to occur.
-
Measure the fluorescence intensity of each sample.
-
Data Analysis: Plot the fluorescence intensity (F) as a function of the quencher concentration ([Q]). The data can be further analyzed using the Stern-Volmer equation (F₀/F = 1 + Ksv[Q]) to determine the quenching constant (Ksv).[2]
Quantitative Data Summary
| This compound Derivative | Potential Quencher | Quenching Constant (Ksv) (M⁻¹) | Quenching Mechanism (Static/Dynamic) |
| [Specify Derivative] | [Specify Quencher] | [Your Data] | [Your Determination] |
| [Specify Derivative] | [Specify Quencher] | [Your Data] | [Your Determination] |
Visualizations
Logical Workflow for Troubleshooting Weak Fluorescence Signals
Caption: A logical workflow for troubleshooting weak fluorescence signals.
Signaling Pathway for Fluorescence Quenching Mechanisms
References
Validation & Comparative
A Researcher's Guide to Validating MAO-B Inhibition Data: A Comparison of 6-Hydroxybenzothiazole Assays and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of monoamine oxidase B (MAO-B) inhibition data is critical for the advancement of novel therapeutics for neurodegenerative diseases. This guide provides an objective comparison of assay methodologies, focusing on the emerging class of 6-hydroxybenzothiazole inhibitors and established alternative techniques. Experimental data is presented to support the comparison and detailed protocols are provided for key methodologies.
Monoamine oxidase B is a key enzyme in the catabolism of dopamine and its inhibition can increase dopamine levels in the brain, a therapeutic strategy for Parkinson's disease.[1] A novel class of potent and selective MAO-B inhibitors based on the this compound-2-carboxamide scaffold has shown promise in preclinical studies.[2][3][4][5] This guide will compare the methods used to validate the inhibitory activity of these compounds with widely used fluorometric and spectrophotometric assays.
Data Presentation: Comparison of MAO-B Inhibition Assays
The following table summarizes the inhibitory potency (IC50 values) of this compound derivatives and standard MAO-B inhibitors determined by various assay methods. Lower IC50 values indicate higher potency.
| Compound/Inhibitor | Assay Type | Substrate | Enzyme Source | IC50 (nM) | Reference |
| This compound Derivatives | |||||
| Cyclohexylamide 40 | Not specified | Not specified | Not specified | 11 | [2] |
| Phenethylamide 30 | Not specified | Not specified | Not specified | 41 | [2] |
| Standard Inhibitors | |||||
| Selegiline | Fluorometric | Kynuramine/Tyramine | Human Recombinant | ~4.43 - 10 | [6][7] |
| Selegiline | Spectrophotometric | Kynuramine | Rat Brain | 11.25 | [8] |
| Rasagiline | Fluorometric | Kynuramine/Tyramine | Human Recombinant | ~4.43 | [6] |
| Rasagiline | Spectrophotometric | Benzylamine | Not specified | 8.00 | [9] |
Experimental Protocols
Detailed methodologies for the key assays are provided below to allow for replication and comparison.
This compound Derivative MAO-B Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the MAO-B inhibitory activity of novel compounds like this compound-2-carboxamides, based on standard spectrophotometric techniques.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide (substrate)
-
This compound test compounds
-
Selegiline or Rasagiline (positive control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 316 nm
Procedure:
-
Compound Preparation: Dissolve this compound test compounds and positive controls in DMSO to create stock solutions. Perform serial dilutions in potassium phosphate buffer to achieve a range of test concentrations.
-
Enzyme Preparation: Dilute the recombinant human MAO-B enzyme in potassium phosphate buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add the diluted test compound or control. b. Add the diluted enzyme solution to each well and pre-incubate for 15 minutes at 37°C. c. Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Detection: The MAO-B-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, which can be measured spectrophotometrically. After a 30-minute incubation at 37°C, measure the absorbance at 316 nm.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Fluorometric MAO-B Inhibition Assay
This is a common high-throughput screening method, often available in kit format.[10]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds and positive controls
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, probe, and HRP in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Reaction: a. Add the test compounds to the wells of the 96-well plate. b. Add the MAO-B enzyme and incubate for 10-15 minutes at 37°C. c. Initiate the reaction by adding the substrate/probe/HRP mixture.
-
Detection: The enzymatic reaction produces hydrogen peroxide (H₂O₂), which reacts with the probe in the presence of HRP to generate a fluorescent product. Measure the fluorescence intensity kinetically over 30-60 minutes using appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: a. Determine the rate of reaction (slope of the fluorescence vs. time curve). b. Calculate the percentage of inhibition for each inhibitor concentration. c. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.[7]
Spectrophotometric Kynuramine-Based MAO-B Assay
A classic and cost-effective method for determining MAO-B activity.[11]
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine dihydrobromide
-
Test compounds and positive controls
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer microplate reader
Procedure:
-
Compound and Enzyme Preparation: As described in the this compound assay protocol.
-
Assay Reaction: a. Add test compounds and enzyme to the microplate wells and pre-incubate. b. Initiate the reaction by adding kynuramine.
-
Detection: Measure the increase in absorbance at 316 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the rate of reaction and percentage of inhibition to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of MAO-B and the general experimental workflows.
Caption: MAO-B metabolizes dopamine, producing byproducts that can lead to neurotoxicity.
Caption: A generalized workflow for in vitro MAO-B inhibition assays.
Caption: The logical interplay of components in a MAO-B inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | 3D-QSAR, design, molecular docking and dynamics simulation studies of novel this compound-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Comparative Analysis of 6-Hydroxybenzothiazole Derivatives and Standard Inhibitors of Monoamine Oxidase-B
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of novel 6-Hydroxybenzothiazole derivatives against established standard Monoamine Oxidase-B (MAO-B) inhibitors. This document synthesizes experimental data on inhibitory concentrations, outlines common experimental protocols, and visualizes key biochemical pathways to offer a comprehensive overview for advancing neuroprotective drug discovery.
Monoamine Oxidase-B is a key enzyme in the catabolism of dopamine and other neurotransmitters. Its inhibition is a critical therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it helps to elevate dopamine levels in the brain. While standard inhibitors like Selegiline, Rasagiline, and Safinamide have been the cornerstone of treatment, recent research has focused on novel compounds, such as this compound derivatives, which show promise as highly potent and selective MAO-B inhibitors.[1][2]
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several this compound derivatives compared to standard MAO-B inhibitors.
| Inhibitor Class | Compound | MAO-B IC50 (nM) | Selectivity for MAO-B over MAO-A |
| This compound Derivatives | Cyclohexylamide 40 | 11 | High (specific values not always reported) |
| Phenethylamide 30 | 41 | High (specific values not always reported) | |
| Standard MAO-B Inhibitors | Rasagiline | 4.4 | High |
| Selegiline | 11.25 - 51 | 450-fold | |
| Safinamide | 79 - 98 | ~1000-5000 fold |
Note: IC50 values can vary based on experimental conditions.[1][3][4]
Recent studies have highlighted that derivatives of this compound-2-carboxamide exhibit significant potential as MAO-B inhibitors.[5] For instance, the cyclohexylamide 40 derivative has demonstrated an impressive IC50 value of 11 nM, and the phenethylamide 30 derivative shows an IC50 of 41 nM.[4] These findings position them as comparable in potency to some standard inhibitors.
Experimental Protocols for MAO-B Inhibition Assays
The determination of IC50 values is reliant on standardized experimental protocols. A common method is the fluorometric in vitro assay, which measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
A typical fluorometric MAO-B inhibitor screening assay involves the following steps:
-
Preparation of Reagents: This includes the MAO-B enzyme, a suitable substrate (e.g., tyramine or kynuramine), a fluorescent probe (e.g., GenieRed Probe or OxiRed™ Probe), a developer, and the test inhibitors (including a positive control like Selegiline).[6][7]
-
Assay Reaction:
-
Measurement: The fluorescence intensity is measured kinetically over a period of 30-60 minutes at 37°C using a microplate reader (excitation/emission wavelengths are typically around 535/587 nm).[7]
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence curve. The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizing the Biochemical Landscape
To better understand the mechanisms of action and experimental procedures, the following diagrams, generated using Graphviz, illustrate the MAO-B signaling pathway and a typical experimental workflow.
The diagram above illustrates the role of MAO-B in dopamine metabolism within the presynaptic neuron. Dopamine that is not stored in vesicles is susceptible to degradation by MAO-B located on the outer mitochondrial membrane. MAO-B inhibitors, such as this compound derivatives, block this degradation, thereby increasing the availability of dopamine for vesicular storage and subsequent release into the synaptic cleft.[8][9]
This workflow diagram outlines the key steps in a typical fluorometric assay used to determine the inhibitory efficacy of compounds against MAO-B. This systematic process ensures reproducible and reliable results for comparing the potency of different inhibitors.[6][7]
Conclusion
The exploration of this compound derivatives as MAO-B inhibitors represents a promising frontier in the development of novel therapeutics for neurodegenerative diseases. The data presented in this guide indicates that certain derivatives exhibit potency comparable to that of established standard inhibitors. Their high selectivity for MAO-B is a crucial attribute that could translate to improved safety profiles with fewer off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel class of compounds. The standardized experimental protocols and a clear understanding of the underlying biochemical pathways, as visualized in this guide, are essential for the continued advancement of this research.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 3D-QSAR, design, molecular docking and dynamics simulation studies of novel this compound-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors [frontiersin.org]
- 3. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformation Study and Design of Novel this compound-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Dopamine - Wikipedia [en.wikipedia.org]
- 9. Role of monoamine oxidase type A and B on the dopamine metabolism in discrete regions of the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Hydroxybenzothiazole Derivatives in Kinase Assays
For Immediate Release
This guide provides a comparative analysis of 6-hydroxybenzothiazole derivatives, a promising class of compounds in drug discovery, with a focus on their cross-reactivity profiles in kinase assays. Understanding the selectivity of these small molecules is paramount for researchers, scientists, and drug development professionals to anticipate potential off-target effects and refine structure-activity relationships for the development of more potent and specific therapeutic agents.
Data Presentation: Kinase Inhibitory Profiles of Selected this compound Derivatives
The following table summarizes the inhibitory activity (IC50) of key this compound derivatives as reported in recent literature. It is important to note that direct comparison between studies should be made with caution due to variations in assay conditions.
| Compound ID | Primary Target Kinase | IC50 (nM) | Known Cross-Reactivity / Selectivity Notes | Reference |
| Compound b27 | Dyrk1A | 20 | Described as having "high selectivity over closely related kinases". Specific kinase panel data is not publicly detailed. | [1] |
| ERK2/p38α MAPK-IN-1 | ERK2 | 82,000 | Also inhibits p38α MAPK, indicating cross-reactivity within the MAPK family.[2] | [2] |
Note: The limited publicly available data underscores the importance of comprehensive kinase panel screening in the characterization of novel inhibitors.
Experimental Protocols
Detailed below are representative protocols for common in vitro kinase assays used to determine inhibitor potency and selectivity. These methodologies reflect standard practices in the field.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
This compound derivative (test compound)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Multiwell plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
Kinase Reaction Setup: In a multiwell plate, add the kinase and the test compound or vehicle control. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate for a specific duration (e.g., 60 minutes) at room temperature.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Radiometric Kinase Assay (e.g., using 33P-ATP)
This traditional method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
This compound derivative (test compound)
-
[γ-33P]ATP
-
Kinase buffer
-
Filter plates or membranes
-
Scintillation counter
Procedure:
-
Compound Preparation: As described for the ADP-Glo™ assay.
-
Kinase Reaction Setup: In a multiwell plate or microcentrifuge tubes, combine the kinase, substrate, and test compound or vehicle control in kinase buffer.
-
Initiation of Kinase Reaction: Add [γ-33P]ATP to initiate the reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation of Substrate: Spot the reaction mixture onto a filter membrane or into a filter plate that captures the substrate. Wash the filters extensively to remove unincorporated [γ-33P]ATP.
-
Data Acquisition: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described above.
Visualizations: Signaling Pathways and Experimental Workflow
To better illustrate the context of kinase inhibition and the experimental process, the following diagrams are provided.
Caption: Generalized kinase signaling pathway illustrating inhibition.
Caption: Workflow for kinase cross-reactivity screening.
References
A Comparative Analysis of the Biological Activities of 6-Hydroxybenzothiazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Hydroxybenzothiazole and its Isomers' Biological Performance with Supporting Experimental Data.
The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The position of substituents on the benzothiazole ring plays a crucial role in determining the specific pharmacological effects. This guide provides a comparative overview of the biological activities of this compound and its isomers, with a primary focus on the 6-hydroxy isomer due to the extensive research available. While direct comparative studies on all isomers are limited, this document synthesizes available data on their anticancer, antimicrobial, and neuroprotective properties.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and its isomers, primarily focusing on their anticancer and antimicrobial activities. It is important to note that much of the available data pertains to derivatives rather than the parent hydroxybenzothiazole compounds.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound/Isomer Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole | MDA-MB-231 (Breast) | 25 | [1] |
| Indole based hydrazine carboxamide derivative of benzothiazole | HT29 (Colon) | 0.015 | [2] |
| Indole based hydrazine carboxamide derivative of benzothiazole | H460 (Lung) | 0.28 | [2] |
| Indole based hydrazine carboxamide derivative of benzothiazole | A549 (Lung) | 1.53 | [2] |
| Indole based hydrazine carboxamide derivative of benzothiazole | MDA-MB-231 (Breast) | 0.68 | [2] |
| 2-phenylbenzothiazole derivative (5F 203 prodrug) | MCF-7 (Breast) | Nanomolar range | |
| 2-phenylbenzothiazole derivative (5F 203 prodrug) | IGROV-1 (Ovarian) | Nanomolar range | |
| 2-(Furan-2-yl)-4-methylbenzo[d]thiazole | Various | Varies | [3] |
| Benzothiazole-acylhydrazone derivative 4e | A549 (Lung) | 0.03 mM | [4] |
| Benzothiazole-acylhydrazone derivatives 4d, 4e, 4h | C6 (Glioma) | 0.03 mM | [4] |
| 2-substituted benzothiazole derivative A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [5] |
| 2-substituted benzothiazole derivative B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [5] |
| N-methyl piperazinyl substituted benzothiazole 6f | MCF-7, MDA-231 (Breast) | 0.008 - 0.017 | [6] |
| N-methyl piperazinyl substituted benzoxazole 6c | MCF-7, MDA-231 (Breast) | 0.008 - 0.017 | [6] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Isomer Derivative | Microorganism | MIC (µg/mL) | Reference |
| Dichloropyrazole-based benzothiazole analogue (7-position substituted) | Gram-positive strains | 0.0156 - 0.25 | [7] |
| Dichloropyrazole-based benzothiazole analogue (7-position substituted) | Gram-negative strains | 1 - 4 | [7] |
| Benzothiazole-N-acetyl-glucosamine conjugate (72b, 72c) | S. aureus, E. coli | 6.25 | [7] |
| Isatin-benzothiazole derivative (41c) | E. coli | 3.1 | [7] |
| Isatin-benzothiazole derivative (41c) | P. aeruginosa | 6.2 | [7] |
| Benzothiazole derivative 3 | C. albicans | 25 | [8] |
| Benzothiazole derivative 4 | E. coli | - | [8] |
| Benzothiazole derivative 10 | C. albicans | 100 | [8] |
| Benzothiazole derivative 12 | C. albicans | - | [8] |
| Benzothiazole derivative 3h | ESKAPE pathogens, Candida spp. | 16 - 32 | [9] |
Key Biological Activities of this compound and Its Isomers
Anticancer Activity
Derivatives of this compound have demonstrated significant anticancer properties. For instance, 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole has been shown to inhibit the growth of MDA-MB-231 breast cancer cells with an IC50 value of 25 µM by inducing apoptosis and arresting the cell cycle.[1] The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis through various signaling pathways.
While data on other isomers is sparse, the substitution pattern on the benzothiazole ring is a critical determinant of anticancer potency. For example, the introduction of a lipophilic group at the 4-position of a 2-hydroxyphenyl ring attached to a benzothiazole core was found to be beneficial for antitumor activity.
Antimicrobial Activity
Benzothiazole derivatives are well-known for their broad-spectrum antimicrobial properties. The position of substituents significantly influences their efficacy. While direct comparative data for the parent hydroxybenzothiazole isomers is limited, studies on derivatives highlight the importance of the substitution pattern. For instance, substitutions at the 7th position of the benzothiazole ring have been shown to enhance antibacterial action.[7]
Neuroprotective Activity
This compound derivatives have emerged as promising agents for the treatment of neurodegenerative diseases. They have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's and Alzheimer's diseases.[7] The phenethylamide derivative of this compound-2-carboxamide, for example, is a multipotent inhibitor of MAO-B and also inhibits α-synuclein and tau aggregation, key pathological events in neurodegeneration.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard procedure for determining the MIC of compounds against bacterial and fungal strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.[1] This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]
-
Preparation of Compound Dilutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate a general workflow for the biological evaluation of hydroxybenzothiazole isomers and a potential signaling pathway involved in their anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 6-Hydroxybenzothiazole: LC-MS/MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6-Hydroxybenzothiazole, a potential metabolite or impurity in pharmaceutical development, is critical for comprehensive pharmacokinetic and safety assessments. This guide provides an objective comparison of two prominent analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While LC-MS/MS is often favored for its superior sensitivity and selectivity in complex biological matrices, HPLC-UV presents a viable, cost-effective alternative for certain applications. This document outlines representative experimental protocols and performance characteristics to aid in selecting the most appropriate method for your research needs.
Comparative Performance of Analytical Methods
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method and a representative HPLC-UV method for the quantification of this compound in human plasma. These values are based on established bioanalytical method validation guidelines and data from analogous compounds.
Table 1: LC-MS/MS Method Performance
| Validation Parameter | Typical Performance Characteristics |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible (>70%) |
| Matrix Effect | Minimal and compensated by internal standard |
| Stability | Stable under relevant storage and handling conditions |
Table 2: HPLC-UV Method Performance
| Validation Parameter | Typical Performance Characteristics |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | Consistent (>60%) |
| Specificity | Potential for interference from co-eluting matrix components |
| Stability | Stable under relevant storage and handling conditions |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any quantitative analytical method. Below are representative protocols for the analysis of this compound in human plasma using LC-MS/MS and HPLC-UV.
LC-MS/MS Method Protocol
This protocol outlines a robust and sensitive method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion (to be determined empirically)
-
Internal Standard: Precursor Ion > Product Ion (to be determined empirically)
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., ion spray voltage, temperature, gas flows).
HPLC-UV Method Protocol
This protocol provides a more accessible method for the quantification of this compound, suitable for applications where high sensitivity is not a primary requirement.
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., a structurally similar benzothiazole derivative).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound.
Method Validation Workflow
The validation of a bioanalytical method is a critical step to ensure the reliability of the generated data. The following diagram illustrates the typical workflow for the validation of a quantitative LC-MS/MS method for this compound.
Caption: Workflow for LC-MS/MS Bioanalytical Method Validation.
Conclusion
The choice between LC-MS/MS and HPLC-UV for the quantification of this compound depends on the specific requirements of the study. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical applications, particularly for pharmacokinetic studies where low concentrations are expected. HPLC-UV provides a robust and cost-effective alternative for applications where higher detection limits are acceptable, such as in formulation analysis or for less complex matrices. A thorough method validation is imperative for both techniques to ensure the generation of reliable and reproducible data that can confidently support drug development decisions.
References
A Comparative Analysis of the Antiproliferative Activity of 6-Hydroxybenzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 6-hydroxybenzothiazole scaffold has emerged as a promising framework in the design of novel anticancer agents. Its derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. This guide provides an objective comparison of the performance of different this compound analogs, supported by experimental data, to aid in the advancement of cancer research and drug development.
Comparative Antiproliferative Activity
The antiproliferative efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the benzothiazole ring system. The following table summarizes the 50% inhibitory concentration (IC50) values of representative this compound derivatives against various human cancer cell lines. This data, collated from multiple studies, highlights the structure-activity relationships (SAR) that govern their anticancer potential.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| DHB | 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole | MCF-7 (Breast) | 41 | [1][2] |
| HCT-15 (Colon) | 23 | [1][2] | ||
| MDA-MB-231 (Breast) | 25 | [3] |
Note: The presented data is a compilation from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI). PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies indicate that the antiproliferative activity of this compound derivatives is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB) has been shown to induce growth arrest that is associated with apoptosis in breast and colon cancer cell lines.[1][3]
The mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation. While the precise molecular targets for many this compound analogs are still under investigation, some benzothiazole derivatives have been shown to inhibit the PI3K/Akt signaling pathway and modulate the activity of the epidermal growth factor receptor (EGFR). The inhibition of these pathways can lead to the downstream activation of apoptotic cascades and cell cycle arrest.
Visualizing the Molecular Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for screening the antiproliferative activity of this compound analogs.
Caption: A simplified diagram of the PI3K/Akt signaling pathway potentially targeted by this compound analogs to induce apoptosis.
References
Confirming 6-Hydroxybenzothiazole Activity: A Guide to Orthogonal Assay Methods
For Researchers, Scientists, and Drug Development Professionals
6-Hydroxybenzothiazole and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, ranging from anticancer and antimicrobial to the inhibition of key enzymes implicated in neurodegenerative diseases. To robustly validate the efficacy and mechanism of action of these compounds, employing a suite of orthogonal assay methods is crucial. This guide provides a comparative overview of key assays, complete with experimental protocols and quantitative data to support researchers in their drug discovery and development endeavors.
Data Presentation: Comparative Efficacy of this compound Derivatives
The following tables summarize the inhibitory activities of various this compound derivatives across different biological targets and cell lines. These data, presented as half-maximal inhibitory concentrations (IC50), offer a quantitative comparison of their potency.
| Compound Derivative | Target/Cell Line | Assay Type | IC50 Value | Reference |
| 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole | MDA-MB-231 (Breast Cancer) | MTT Assay | 25 µM | [1] |
| This compound-2-carboxamide derivative | human MAO-B | Fluorometric Inhibition Assay | 11 nM | |
| phenethylamide derivative of 6-hydroxybenzothiazol-2-carboxamide | human MAO-B | Fluorometric Inhibition Assay | 41 nM | |
| 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea derivative (b27) | Dyrk1A | Kinase Inhibition Assay | 20 nM | |
| 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea derivative (b27) | SF3B1 phosphorylation in HeLa cells | Cell-Based Kinase Assay | 690 nM | |
| 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea derivative (b1) | α-synuclein aggregation | Aggregation Inhibition Assay | 10.5 µM | |
| 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea derivative (b20) | α-synuclein aggregation | Aggregation Inhibition Assay | 7.8 µM | |
| 4-(benzyloxy)-2-(...)-benzo[d]thiazole-6-carboxylic acid (1) | E. coli DNA gyrase | Gel-based Supercoiling Assay | 0.8 nM | [2] |
| 4-(benzyloxy)-2-(...)-benzo[d]thiazole-6-carboxylic acid (1) | A. baumannii DNA gyrase | Microtiter-plate-based Assay | < 10 nM | [2] |
| 4-(benzyloxy)-2-(...)-benzo[d]thiazole-6-carboxylic acid (1) | P. aeruginosa DNA gyrase | Microtiter-plate-based Assay | < 10 nM | [2] |
| 6-amino-2-phenylbenzothiazole derivatives | HeLa, MCF-7, CaCo-2, Hep-2 | Antitumor Activity Assay | 9x10⁻⁶ to 4x10⁻³ M | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity: MTT Assay
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[4]
-
Compound Treatment: Treat cells with various concentrations of the this compound derivative and incubate for the desired period (e.g., 48-72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[4][5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial dilutions of the this compound derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation and Incubation: Inoculate each well with the microbial suspension and incubate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Enzyme Inhibition: Monoamine Oxidase B (MAO-B) Fluorometric Assay
This assay measures the inhibition of MAO-B, an enzyme implicated in neurodegenerative diseases.
-
Reagent Preparation: Prepare stock solutions of the this compound derivative, MAO-B enzyme, and a substrate solution containing a MAO-B substrate (e.g., tyramine), horseradish peroxidase (HRP), and a fluorescent probe.[6]
-
Inhibitor Incubation: Add diluted inhibitor solutions to a 96-well plate, followed by the MAO-B enzyme solution. Incubate for 10-15 minutes at 37°C.[6]
-
Reaction Initiation: Add the substrate working solution to initiate the enzymatic reaction.[6]
-
Fluorescence Measurement: Monitor the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 37°C.[7] The rate of reaction is determined from the linear portion of the fluorescence versus time curve.[6]
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the this compound derivative for a specified time.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[8] Incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze on a flow cytometer.[8] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.[8]
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.[4]
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing and incubate at -20°C for at least 2 hours.[4]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle based on DNA content.[4]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activity of this compound derivatives.
Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.
Caption: Inhibition of MAO-B by a this compound derivative.
Caption: Logical workflow for confirming compound activity using orthogonal assays.
References
- 1. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Hydroxybenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-hydroxybenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of various derivatives with significant therapeutic potential. These compounds have been extensively studied for their roles as inhibitors of monoamine oxidase B (MAO-B) for neurodegenerative diseases, as anticancer agents, and as antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data and detailed experimental protocols.
This compound Derivatives as MAO-B Inhibitors
Derivatives of this compound-2-carboxamide have emerged as novel, potent, and specific inhibitors of monoamine oxidase B (MAO-B).[1] Inhibition of MAO-B is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine levels in the brain.[2] The SAR studies reveal that modifications of the amide substituent are crucial for potent and selective inhibition.
Data Presentation: MAO-B Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of selected 6-hydroxybenzothiazol-2-carboxamide derivatives against human MAO-B.
| Compound ID | Amide Substituent (R) | hMAO-B IC50 (nM) | Reference |
| 30 | Phenethyl | 41 | [3] |
| 40 | Cyclohexyl | 11 | [3][4] |
| Safinamide | (Reference Drug) | - | [5] |
| Selegiline | (Reference Drug) | ~6.8 | [2] |
| Rasagiline | (Reference Drug) | - | [5] |
SAR Insights:
-
Variation of the amide substituent leads to potent compounds with diverse side chains.[3]
-
The cyclohexylamide derivative 40 displays the highest potency towards MAO-B with an IC50 of 11 nM.[3][4]
-
The phenethylamide derivative 30 was identified as a multipotent inhibitor of both MAO-B (IC50 = 41 nM) and α-synuclein/tau aggregation, highlighting its potential for treating neurodegenerative diseases through multiple mechanisms.[3]
-
3D-QSAR and molecular docking studies have been instrumental in designing novel derivatives with predicted high IC50 values and stable binding to the MAO-B receptor.[1][6][7]
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[2][8]
Materials and Reagents:
-
Recombinant human MAO-B enzyme[2]
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[8]
-
MAO-B Substrate (e.g., kynuramine or benzylamine)[2]
-
Fluorogenic Probe (e.g., Amplex® Red or GenieRed Probe)[2][8]
-
Horseradish Peroxidase (HRP)[8]
-
Test compounds and positive control inhibitor (e.g., Selegiline)[2]
-
96-well microplate[8]
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[2]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, control inhibitor, substrate, HRP, and fluorogenic probe in the appropriate solvents (e.g., DMSO for inhibitors, assay buffer for others).[8]
-
Inhibitor Addition: Add test inhibitors at various concentrations to the wells of a 96-well plate. Include wells for a positive control (e.g., Selegiline) and an enzyme control (no inhibitor).[9][10]
-
Enzyme Addition: Prepare an MAO-B enzyme solution in the assay buffer. Add the enzyme solution to the wells containing the test compounds and controls. Incubate for a defined period (e.g., 10 minutes) at 37°C.[9][10]
-
Substrate Reaction: Prepare a substrate solution containing the MAO-B substrate, fluorogenic probe, and HRP in the assay buffer. Add this solution to all wells to initiate the reaction.[9]
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.[2]
-
Data Analysis: The rate of fluorescence increase is proportional to MAO-B activity. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.[2]
This compound Derivatives as Anticancer Agents
Benzothiazole derivatives have demonstrated a broad spectrum of biological activities, including significant anticancer potential against various cancer cell lines.[11][12][13] The antiproliferative effects are influenced by the nature and position of substituents on both the benzothiazole core and appended moieties.
Data Presentation: In Vitro Anticancer Activity
The table below presents the half-maximal inhibitory concentration (IC50) values for selected benzothiazole derivatives against different human cancer cell lines.
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 11 | Hydrazine derivative | HeLa (cervical) | 2.41 | [11][14] |
| 11 | Hydrazine derivative | COS-7 (kidney) | 4.31 | [11][14] |
| 4d | 2-phenylacetamide | BxPC-3 (pancreatic) | 3.99 | [15] |
| 4m | 2-phenylacetamide | AsPC-1 (pancreatic) | 8.49 | [15] |
| Doxorubicin | (Reference Drug) | HeLa (cervical) | 2.05 | [11] |
SAR Insights:
-
The introduction of phenyl and benzyloxyl substitutions can enhance pharmacological activity.[11]
-
For 2-phenylacetamide derivatives, compounds with specific substitutions showed marked viability reduction at low micromolar concentrations in pancreatic cancer and paraganglioma cell lines.[15][16]
-
Group-based QSAR (GQSAR) analysis suggests that the presence of hydrophobic groups on certain fragments of the benzothiazole scaffold can potentiate anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[17][18] These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.[18]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[17][18]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 value.
This compound Derivatives as Antimicrobial Agents
Benzothiazole derivatives have also been investigated for their antibacterial and antifungal properties.[20] The substitutions at various positions of the benzothiazole ring system are crucial for achieving diverse and potent antimicrobial activities.
Data Presentation: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| A07 | 2-methoxy-5-chloro-benzamide | E. coli | 7.81 | [22] |
| A07 | 2-methoxy-5-chloro-benzamide | K. pneumoniae | 3.91 | [22] |
| 72b | N-acetyl-glucosamine conjugate (4-methoxy) | S. aureus | 6.25 | [20] |
| 72c | N-acetyl-glucosamine conjugate (6-nitro) | E. coli | 6.25 | [20] |
| Ciprofloxacin | (Reference Drug) | E. coli | 6.25 | [22] |
| Ampicillin | (Reference Drug) | S. aureus | 6.25 | [20] |
SAR Insights:
-
SAR studies indicate that electronic and lipophilic factors of appended phenyl rings significantly affect antimicrobial activity.[22]
-
For N-acetyl-glucosamine conjugates, the substitution of 4-methoxy and 6-nitro groups on the benzothiazole moiety enhanced their antibacterial activity.[20]
-
Compound A07 , with chloro and methoxy groups, displayed broad-spectrum activity against several bacterial strains.[22]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.[21][23]
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[24][25]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[23]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted antimicrobial agent.[24]
-
Controls: Include a positive control (broth + bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.[23][24]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[21][25]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[21][23]
Mandatory Visualizations
SAR Workflow for this compound Derivatives
Caption: General workflow for the structure-activity relationship (SAR) studies of novel compounds.
Key Structural Modifications and Their Impact
Caption: Key modification sites on the this compound scaffold and their biological impact.
MAO-B Role in Neurodegeneration Pathway
Caption: Simplified pathway showing MAO-B's role in neurodegeneration and the action of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Frontiers | 3D-QSAR, design, molecular docking and dynamics simulation studies of novel this compound-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. 3D-QSAR, design, molecular docking and dynamics simulation studies of novel this compound-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. flore.unifi.it [flore.unifi.it]
- 15. ricerca.unich.it [ricerca.unich.it]
- 16. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. Minimal Inhibitory Concentration (MIC) [protocols.io]
A Head-to-Head Comparison of 6-Hydroxybenzothiazole-Based Probes with Other Fluorescent Markers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular imaging and drug development, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. 6-Hydroxybenzothiazole (HBT)-based probes have emerged as a versatile class of fluorophores, offering unique photophysical properties advantageous for a range of applications. This guide provides an objective, data-driven comparison of HBT-based probes against other widely used fluorescent markers, such as fluoresceins, rhodamines, and cyanines. By presenting key performance indicators, detailed experimental protocols, and visual representations of their signaling mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their specific research needs.
Data Presentation: Quantitative Comparison of Fluorescent Probes
The performance of a fluorescent probe is defined by several key photophysical parameters. The following tables summarize these properties for a selection of this compound-based probes and other common fluorescent dyes, allowing for a direct comparison of their capabilities.
Table 1: Photophysical Properties of this compound (HBT)-Based Probes
| Probe/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application/Target | Reference |
| 2-(2'-Hydroxyphenyl)benzothiazole (HBT) | ~350-380 | ~430-530 | >100 | Low in solution, enhanced in solid state | Core fluorophore, ESIPT studies | [1][2] |
| HBT-BF2 Derivative (4B) | ~361 | ~458 | ~97 | 0.85 (in acetonitrile) | Enhanced brightness probes | [3] |
| HBT-BF2 Derivative (7B) | ~362 | ~412 | ~50 | 0.98 (in acetonitrile) | Enhanced brightness probes | [4] |
| BT-BO (for H₂O₂) | 324 | 604 | 280 | - | Hydrogen Peroxide | [5] |
| BS1 (for ONOO⁻) | ~350 | 430 | ~80 | - | Peroxynitrite | [6] |
| HBT-pH 2 (for pH) | 405/520 (Ratiometric) | 640 | - | - | pH Sensing | [7] |
| BIPP (for Zn²⁺) | ~380 | ~530 | ~150 | - | Zinc Ions |
Table 2: Photophysical Properties of Common Fluorescent Markers
| Fluorophore Class | Example Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Features/Drawbacks | Reference |
| Fluorescein | Fluorescein Isothiocyanate (FITC) | ~495 | ~519 | ~24 | ~0.92 | Bright, but pH sensitive and prone to photobleaching | [8] |
| Rhodamine | Tetramethylrhodamine (TMR) | ~550 | ~575 | ~25 | ~0.3-0.6 | Brighter and more photostable than fluorescein | |
| Rhodamine 6G | ~528 | ~551 | ~23 | 0.95 | High quantum yield | ||
| Cyanine | Cy3 | ~550 | ~570 | ~20 | ~0.15 | Sharp spectra, good for multiplexing | [8] |
| Cy5 | ~649 | ~670 | ~21 | ~0.27 | Emission in the far-red, reduces autofluorescence | [8] | |
| BODIPY | BODIPY FL | ~503 | ~512 | ~9 | ~0.9 | High quantum yield, narrow emission, less sensitive to environment | [9] |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | ~24 | 0.92 | Bright and highly photostable | [8] |
| Alexa Fluor 647 | ~650 | ~668 | ~18 | 0.33 | Bright and photostable in the far-red |
Signaling Pathways and Mechanisms
The fluorescence of many probes, including those based on this compound, is governed by specific photophysical processes. Understanding these mechanisms is key to interpreting experimental results and designing novel sensors.
Excited-State Intramolecular Proton Transfer (ESIPT)
A hallmark of this compound-based probes is their propensity to undergo Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzothiazole ring upon photoexcitation. This tautomerization leads to a large Stokes shift, which is the difference between the excitation and emission wavelengths. A large Stokes shift is highly desirable as it minimizes self-quenching and reduces background interference, leading to an improved signal-to-noise ratio.[1][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 3. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Elaborating H-bonding effect and excited state intramolecular proton transfer of 2-(2-hydroxyphenyl)benzothiazole based D–π–A fluorescent dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Selectivity of 6-Hydroxybenzothiazole Derivatives: A Comparative Guide for Enzyme Isoform Inhibition
For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is paramount in the pursuit of targeted therapeutics with minimal off-target effects. This guide provides a comprehensive comparison of 6-Hydroxybenzothiazole derivatives, assessing their selectivity against various enzyme isoforms, supported by experimental data and detailed protocols.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating potent inhibitory activity against several key enzyme targets implicated in neurodegenerative diseases. This guide focuses on the selectivity of these compounds for monoamine oxidase (MAO) isoforms (MAO-A and MAO-B) and cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE), critical enzymes in the pathophysiology of Alzheimer's and Parkinson's diseases.
Comparative Analysis of Enzyme Inhibition
The following table summarizes the in vitro inhibitory potency (IC50 values) of selected this compound derivatives against MAO-A, MAO-B, AChE, and BChE. Lower IC50 values indicate greater potency. The selectivity index (SI) is calculated to quantify the preference of a compound for one enzyme isoform over another.
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (SI) | Reference |
| Derivative 4f | AChE | 23.4 ± 1.1 | MAO-B/AChE = 1.72 | [1] |
| BChE | > 10,000 | - | [1] | |
| MAO-A | > 10,000 | - | [1] | |
| MAO-B | 40.3 ± 1.7 | AChE/MAO-B = 0.58 | [1] | |
| Cyclohexylamide 40 | MAO-B | 11 | - | [2][3][4][5] |
| Phenethylamide 30 | MAO-B | 41 | - | [2][3][4][5] |
| Derivative 4a | AChE | 56.3 ± 2.5 | MAO-B/AChE = 1.20 | [1] |
| MAO-B | 67.4 ± 3.1 | AChE/MAO-B = 0.84 | [1] | |
| Derivative 4m | AChE | 27.8 ± 1.0 | MAO-B/AChE = 2.04 | [1] |
| MAO-B | 56.7 ± 2.2 | AChE/MAO-B = 0.49 | [1] |
Key Observations:
-
Several this compound-2-carboxamide derivatives exhibit high potency and selectivity for MAO-B.[2][3][4][5][6][7][8][9][10] For instance, cyclohexylamide 40 shows a remarkable IC50 of 11 nM for MAO-B.[2][3][4][5]
-
Some derivatives, such as compound 4f, display dual inhibition of both AChE and MAO-B with nanomolar potency.[1]
-
The selectivity for MAO-B over MAO-A is a common and significant feature of many of these derivatives, which is a desirable characteristic for the treatment of Parkinson's disease.
-
Inhibition of BChE is generally weak, indicating a high degree of selectivity for AChE over BChE among the cholinesterase-inhibiting derivatives.[1]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key enzyme inhibition assays are provided below.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This in vitro assay determines the inhibitory potential of test compounds against MAO-A and MAO-B isoforms.
Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of a developer and a probe, H₂O₂ generates a fluorescent product, and the rate of fluorescence increase is proportional to MAO activity.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer
-
MAO Substrate (e.g., kynuramine)
-
Developer
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Test compounds (this compound derivatives)
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with MAO Assay Buffer to achieve a range of desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
MAO Assay Buffer
-
Test compound solution or positive/negative control
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the MAO substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically at 37°C for at least 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔFluorescence/min).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to measure AChE activity and the inhibitory potential of compounds.[2]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[2] The rate of color formation is directly proportional to AChE activity.
Materials and Reagents:
-
Purified AChE (e.g., from electric eel)
-
Tris-HCl buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well clear microplate
-
Microplate reader capable of absorbance measurement at 412 nm
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO and dilute with Tris-HCl buffer to various concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
DTNB solution
-
Test compound solution or positive/negative control
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the ATCh solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each test compound concentration as described for the MAO assay.
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the compound concentration.
-
Visualizing the Mechanism: Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Caption: MAO-B's role in dopamine metabolism and neurodegeneration.
Caption: Workflow for assessing enzyme isoform selectivity.
Conclusion
The this compound scaffold provides a versatile platform for the development of potent and selective inhibitors of key enzymes involved in neurodegenerative diseases. The data presented herein demonstrates the potential to fine-tune the selectivity profile of these derivatives, enabling the targeting of specific enzyme isoforms such as MAO-B. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers aiming to evaluate and compare the performance of novel inhibitors in this chemical class. This comparative guide underscores the importance of rigorous, data-driven assessment in the identification of promising lead candidates for further therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in neuronal death and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 3D-QSAR, design, molecular docking and dynamics simulation studies of novel this compound-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 6-Hydroxybenzothiazole
For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 6-Hydroxybenzothiazole, ensuring the protection of both laboratory personnel and the ecosystem. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar benzothiazole compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with caution. Based on data from analogous compounds, it should be treated as a hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator should be used.
Engineering Controls:
-
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and chemically compatible container for this compound waste.
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and personal protective equipment, in this designated container.
-
For liquid waste, use a funnel to prevent spills. For solid waste, ensure the container is sealed to prevent the release of dust or vapors.
-
-
Container Labeling:
-
The waste container must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
Appropriate hazard pictograms (e.g., irritant, toxic).
-
-
-
Temporary Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and segregated from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Provide them with all necessary information regarding the waste, referencing the safety data for analogous benzothiazole compounds.
-
Summary of Hazard and Disposal Information
The following table summarizes key information for the safe handling and disposal of this compound, based on data for related compounds.
| Parameter | Guideline | Source (Analogous Compounds) |
| Primary Disposal Route | Incineration by a licensed hazardous waste facility | [1] |
| Waste Container | Designated, labeled, sealed, and chemically compatible | [1] |
| Labeling Requirements | "Hazardous Waste", full chemical name, concentration, hazard symbols | [1] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash | [1] |
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and sustainable research environment. Always consult your institution's specific chemical hygiene and waste disposal plans.
References
Essential Safety and Operational Guide for Handling 6-Hydroxybenzothiazole
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6-Hydroxybenzothiazole (CAS RN: 13599-84-3). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: This document is a synthesis of available safety information. Always consult the most recent Safety Data Sheet (SDS) from your supplier and conduct a thorough risk assessment before handling any chemical.
I. Hazard Identification and Personal Protective Equipment (PPE)
While the Safety Data Sheet from TCI America indicates that this compound is not classifiable under OSHA HazCom and WHMIS 2015, standard laboratory precautions are essential to minimize exposure.[1] The following Personal Protective Equipment (PPE) is recommended.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles | To protect eyes from any potential splashes or dust particles. |
| Skin Protection | Nitrile rubber gloves and a fully buttoned lab coat | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A dust respirator may be necessary if dust generation is likely. | To avoid inhalation of dust or vapors. |
II. Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical for safety.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational for all manipulations of the solid compound.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Designate a specific area for handling this compound to minimize cross-contamination.
2. Handling and Experimental Work:
-
Avoid the formation of dust and aerosols.[2]
-
Use a local exhaust system if dust is generated.[1]
-
Wash hands and face thoroughly after handling.[1]
-
Keep containers tightly closed when not in use and store in a cool, dark place away from oxidizing agents.[1]
3. Post-Handling:
-
Decontaminate the work area with an appropriate solvent, followed by washing with soap and water.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
III. Emergency Procedures
In the event of an emergency, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical attention if you feel unwell.[1] |
In case of fire, use dry chemical, foam, water spray, or carbon dioxide.[1] Be aware that the compound may decompose at high temperatures and generate poisonous fumes.[1]
Caption: Workflow for responding to a chemical spill.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
3. Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
4. Disposal:
-
Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge into sewer systems.[3]
-
Follow all applicable federal, state, and local environmental regulations.
Caption: Decision workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
